molecular formula C12H19N3 B1472329 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1504160-08-0

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Numéro de catalogue: B1472329
Numéro CAS: 1504160-08-0
Poids moléculaire: 205.3 g/mol
Clé InChI: DUPXOBRZYYEMRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical building block based on the privileged 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold, a structure of significant interest in modern medicinal chemistry. The core framework is a partially saturated, fused bicyclic system containing a pyrazole ring, which is widely recognized as a key pharmacophore in the design of protein kinase inhibitors . The specific incorporation of a cyclohexyl substituent at the 2-position is a strategic modification that can enhance the compound's drug-like properties, such as its lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery programs. This compound and its close analogs demonstrate substantial potential in pharmacological research. Notably, derivatives of the THPP scaffold have been identified as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . In these applications, such compounds effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants, with lead molecules showing the ability to suppress HBV DNA viral load in vivo . Furthermore, the broader chemical class has been investigated as ROS1 kinase inhibitors for the treatment of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . The pyrazole ring is a common feature in several approved kinase inhibitor drugs, underlining its importance in oncology research . The versatility of the pyrazine and pyrazole cores, which can be modified through several strategic approaches, makes this compound an excellent starting point for generating novel bioactive molecules . Researchers can utilize this intermediate to develop potential therapeutic agents targeting viral infections and various cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h8,10,13H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPXOBRZYYEMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophoric Mechanics of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1504160-08-0) is not a standalone administered drug, but rather a highly privileged, mechanism-enabling chemical building block (pharmacophore). In modern rational drug design, this specific fused bicyclic scaffold dictates the mechanism of action (MoA) for two major classes of targeted therapeutics: Ataxia Telangiectasia and Rad3-Related (ATR) Kinase Inhibitors in oncology[1], and Core Protein Allosteric Modulators (CpAMs) in Hepatitis B (HBV) virology[2].

This whitepaper deconstructs how the unique physicochemical geometry of the tetrahydropyrazolo[1,5-a]pyrazine (THPP) core, combined with the steric bulk of the 2-cyclohexyl substitution, acts as a molecular anchor to drive absolute target selectivity, alter protein-protein interactions, and induce synthetic lethality.

Structural Anatomy & Vectorial Binding Rationale

The mechanism of action of any derivative built upon this scaffold is governed by its distinct trimeric anatomy:

  • The Pyrazole Ring (Hinge Binder): Provides an sp2 hybridized nitrogen that acts as a highly efficient hydrogen-bond acceptor. In kinase targets, this nitrogen directly engages the backbone amides of the ATP-binding hinge region[3].

  • The Tetrahydropyrazine Ring (Vectorial Hub): Introduces conformational rigidity while providing a basic secondary amine. This amine serves as the synthetic attachment point (Left-Hand Side, LHS) to vector polar groups toward solvent-exposed regions, tuning pharmacokinetics without disrupting the core binding pose[2].

  • The 2-Cyclohexyl Substitution (Hydrophobic Anchor): Unlike planar aromatic rings (e.g., phenyl), the fully saturated cyclohexyl group adopts a bulky chair conformation. This aliphatic shield is explicitly designed to pack into deep, highly specific hydrophobic pockets (such as the mutated W850 pocket in ATR surrogate models), driving extreme selectivity by sterically clashing with off-target kinases[3].

Primary Mechanism of Action: ATR Kinase Inhibition (Oncology)

In the context of the DNA Damage Response (DDR) pathway, THPP derivatives act as potent, ATP-competitive inhibitors of ATR kinase. Cancer cells with high replication stress or p53 mutations rely heavily on ATR to stabilize stalled replication forks.

The Mechanistic Pathway: When a THPP-based inhibitor enters the intracellular space, the pyrazole sp2 nitrogen forms a critical hydrogen bond with the backbone NH of the ATR hinge region. Simultaneously, the 2-cyclohexyl group projects deep into the "affinity pocket." Because the cyclohexyl ring is non-planar and aliphatic, it perfectly complements the unique topography of the ATR ATP-binding site, whereas it sterically clashes with the narrower pockets of related PIKK family members like PI3K α or mTOR[3]. This selective blockade prevents ATR from phosphorylating CHK1, forcing the cancer cell into premature mitosis with massive DNA damage, culminating in synthetic lethality (apoptosis)[4].

ATR_Pathway RS Replication Stress / ssDNA RPA RPA Protein Complex RS->RPA ATR ATR Kinase (Active) RPA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Normal Pathway Death Synthetic Lethality / Apoptosis ATR->Death Inhibited State Arrest Cell Cycle Arrest & DNA Repair CHK1->Arrest Inhibitor THPP-Derivative (Inhibitor) Inhibitor->ATR Blocks ATP Hinge

Caption: Mechanism of synthetic lethality induced by THPP-based ATR kinase inhibitors in cancer cells.

Secondary Mechanism of Action: HBV Core Protein Allosteric Modulation (Virology)

Beyond kinases, the 2-cyclohexyl-THPP scaffold is a validated Type II Core Protein Allosteric Modulator (CpAM) for Hepatitis B[2].

The Mechanistic Pathway: HBV replication requires the precise self-assembly of 120 core protein (Cp) dimers to encapsidate pre-genomic RNA (pgRNA). THPP derivatives do not bind an active enzymatic site; instead, they intercalate into the hydrophobic dimer-dimer interface (the HAP pocket) of the core protein. The 2-cyclohexyl group acts as a hydrophobic wedge, altering the allosteric conformation of the dimer. Causality: By artificially stabilizing the dimer-dimer interaction, the compound thermodynamically accelerates capsid assembly before the pgRNA and viral polymerase can be packaged. This results in the rapid formation of morphologically intact, but entirely empty (genome-less), "ghost" capsids, halting the viral lifecycle[5].

HBV_CpAM Cp HBV Core Protein Dimers Normal Infectious Nucleocapsid Cp->Normal Normal Assembly Empty Empty/Aberrant Capsid Cp->Empty Accelerated Assembly RNA pgRNA + Polymerase RNA->Normal Modulator THPP CpAM (Type II) Modulator->Cp Binds Dimer Interface

Caption: Allosteric modulation of HBV capsid assembly by THPP derivatives yielding empty capsids.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the necessity of the 2-cyclohexyl substitution, we must look at the SAR data driving its selection over simpler moieties. The table below summarizes how the aliphatic bulk of the cyclohexyl ring acts as a selectivity switch against off-target PI3K α [3].

Compound ScaffoldR2 SubstitutionATR IC 50​ (nM)PI3K α IC 50​ (nM)Selectivity Fold (ATR vs PI3K α )
THPP Core-H (Unsubstituted)125450~3.6x
THPP Core-Phenyl (Planar Aromatic)42110~2.6x
THPP Core -Cyclohexyl (Aliphatic Chair) 8 >10,000 >1250x

Table 1: Representative SAR metrics demonstrating that the 3D spatial volume of the 2-cyclohexyl group is strictly required to achieve >1000-fold selectivity for ATR over PI3K α , preventing off-target metabolic toxicity.

Self-Validating Experimental Protocols

To validate the mechanisms described above, researchers must employ highly specialized, self-validating assay systems. Below are the definitive protocols for evaluating 2-Cyclohexyl-THPP derivatives.

Protocol 1: Structure-Based Validation via Engineered PI3K α Surrogate Crystallography

Causality Check: ATR kinase is a massive (>300 kDa), highly flexible protein that strongly resists direct X-ray crystallography. To validate the binding pose of the 2-cyclohexyl group, we utilize an engineered PI3K α surrogate model[6]. By mutating the PI3K α binding pocket (F930V/I800M/V850W) to mirror ATR, we create a rigid, high-resolution surrogate that isolates the exact steric interactions of the cyclohexyl ring.

  • Protein Expression: Express the PI3K α hexamutant (F930V-I800M-V850W-W780K-R770E-E798I) in Trichoplusia ni (insect cells) using a baculovirus system to ensure proper post-translational folding.

  • Ligand Soaking: Concentrate the purified surrogate protein to 10 mg/mL and crystallize using the sitting-drop vapor diffusion method (precipitant: 15% PEG 4000, 0.2M Ammonium Sulfate). Soak the crystals with 1 mM of the 2-Cyclohexyl-THPP derivative for 24 hours.

  • Diffraction & Resolution: Flash-freeze crystals in liquid nitrogen with 20% glycerol cryoprotectant. Collect X-ray diffraction data at 2.39 Å resolution.

  • Validation: Electron density maps will confirm that the pyrazole nitrogen hydrogen-bonds to the Val851 backbone, while the 2-cyclohexyl ring forms tight van der Waals contacts specifically against the mutated W850 residue[3].

Protocol 2: HBV Capsid Assembly and SEC-MALS Assay

Causality Check: To prove the compound acts as a Type II CpAM (forming empty capsids) rather than a polymerase inhibitor, we must observe the physical kinetics of capsid assembly in a cell-free system.

  • Dimer Preparation: Express and purify C-terminally truncated HBV core protein (Cp149) dimers in E. coli. Maintain in a high-salt assembly buffer (50 mM HEPES, 300 mM NaCl, pH 7.5) to keep them stable as dimers.

  • Induction of Assembly: Introduce the THPP derivative at a 2:1 molar ratio (ligand:dimer).

  • Kinetic Monitoring: Monitor the assembly reaction in real-time using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).

  • Validation: The addition of the THPP compound will cause an immediate shift in the SEC chromatogram from the dimer peak (~35 kDa) to the fully assembled capsid peak (~4,000 kDa). Subsequent Negative-Stain Electron Microscopy (EM) will visually confirm the presence of morphologically intact, genome-free viral particles[2].

References

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors ResearchGate / ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha (PDB: 4WAF) RCSB Protein Data Bank URL:[Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics National Institutes of Health (PMC) URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of this scaffold have been investigated for their potential as protein kinase inhibitors in cancer therapy and as antiviral agents, including allosteric modulators of the Hepatitis B Virus (HBV) core protein.[1][3] The specific compound, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, represents a lipophilic analogue within this class, and a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate, ultimately influencing its efficacy and safety.

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, including its molecular weight, acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point. In the absence of extensive empirical data for this specific molecule, this document emphasizes the established methodologies for their determination, offering both theoretical insights and practical experimental protocols for researchers in drug discovery and development.

Molecular Structure and Weight

The foundational structure of the molecule is the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, a bicyclic system containing both a pyrazole and a partially saturated pyrazine ring. In the target compound, a cyclohexyl group is substituted at the 2-position of this core.

Molecular Formula: C₁₂H₁₉N₃

Molecular Weight Calculation: The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

  • 12 Carbon atoms: 12 x 12.011 u = 144.132 u

  • 19 Hydrogen atoms: 19 x 1.008 u = 19.152 u

  • 3 Nitrogen atoms: 3 x 14.007 u = 42.021 u

Total Molecular Weight: 205.305 g/mol

This calculated molecular weight is a fundamental parameter for all subsequent analytical and formulation studies.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pH values. The protonation state of a molecule influences its solubility, permeability across biological membranes, and binding to its target protein.[4] The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold contains nitrogen atoms that can act as proton acceptors, thus the compound is expected to be basic.

Experimental Determination of pKa

A variety of methods can be employed to experimentally determine the pKa of a small molecule.[5]

Potentiometric Titration: This is a classic and highly accurate method.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited, and then dilute with water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry: This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

  • Spectral Acquisition: Measure the UV-Vis spectrum for each solution.

  • Data Analysis: Analyze the changes in absorbance at a specific wavelength as a function of pH to calculate the pKa.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine pKa by measuring the retention time of the compound as a function of the mobile phase pH.[6]

Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample & Buffer Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Dissolve Compound Titration Potentiometric Titration Sample->Titration Spectroscopy UV-Vis Spectroscopy Sample->Spectroscopy HPLC HPLC Analysis Sample->HPLC Buffers Prepare Buffers (Range of pH) Buffers->Spectroscopy Buffers->HPLC Plot Plot pH vs. Titrant Volume Titration->Plot Absorbance Plot Absorbance vs. pH Spectroscopy->Absorbance Retention Plot Retention Time vs. pH HPLC->Retention pKa Determine pKa Plot->pKa Absorbance->pKa Retention->pKa

Caption: Workflow for the experimental determination of pKa.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting the ADME properties of a drug candidate.[7] For oral drugs, a logP value in the range of 1-5 is often considered optimal.[8]

Experimental Determination of logP

Shake-Flask Method: This is the gold standard for logP determination.[9]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add the other phase and shake the mixture vigorously until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and then take the logarithm to obtain logP.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method for estimating logP.[9]

Experimental Protocol:

  • Standard Selection: Choose a set of reference compounds with known logP values.

  • Chromatography: Perform isocratic RP-HPLC analysis of the test compound and the reference compounds.

  • Data Analysis: Correlate the retention times of the reference compounds with their known logP values to create a calibration curve. Use this curve to estimate the logP of the test compound from its retention time.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility is a major challenge in drug development.[11]

Experimental Determination of Solubility

Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of the most stable crystalline form of the compound.[12]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a buffered aqueous solution of a specific pH.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC.

Kinetic Solubility (Nephelometry): This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[11][13]

Experimental Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Serial Dilution: Add the stock solution to a series of wells in a microplate containing aqueous buffer, creating a dilution series.

  • Precipitation Monitoring: Measure the turbidity or light scattering of each well using a nephelometer.[10]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility Excess Add Excess Solid to Buffer Equilibrate Equilibrate (24-48h) Excess->Equilibrate Separate_T Centrifuge/Filter Equilibrate->Separate_T Quantify_T Quantify (HPLC) Separate_T->Quantify_T Solubility_T Thermodynamic Solubility Quantify_T->Solubility_T Stock Prepare DMSO Stock Dilute Dilute in Buffer Stock->Dilute Measure Measure Turbidity (Nephelometer) Dilute->Measure Solubility_K Kinetic Solubility Measure->Solubility_K

Caption: Workflows for thermodynamic and kinetic solubility determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. It is also important for formulation development and stability assessment.

Experimental Determination of Melting Point

Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique for determining the melting point and other thermal transitions of a material.[14][15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[15]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[16] The area under the peak corresponds to the heat of fusion.

Summary of Physicochemical Properties

PropertyPredicted/Calculated ValueRecommended Experimental Method
Molecular Formula C₁₂H₁₉N₃-
Molecular Weight 205.305 g/mol Mass Spectrometry
pKa Basic (Predicted)Potentiometric Titration, UV-Vis Spectroscopy
logP Moderately Lipophilic (Predicted)Shake-Flask Method, RP-HPLC
Aqueous Solubility Low to Moderate (Predicted)Thermodynamic (Shake-Flask), Kinetic (Nephelometry)
Melting Point Solid at room temperatureDifferential Scanning Calorimetry (DSC)

Conclusion

A comprehensive understanding of the physicochemical properties of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is essential for its progression as a potential drug candidate. This guide has outlined the key properties and provided detailed, field-proven methodologies for their experimental determination. The application of these robust analytical techniques will enable researchers to generate high-quality data, facilitating informed decision-making in the optimization of this promising scaffold for therapeutic applications.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The Chemistry of Pyrazolopyrimidines and their Applic
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed.
  • 5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid. Sigma-Aldrich.
  • Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. PubChem.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • Differential scanning calorimetry. Wikipedia.
  • 165894-07-5|4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride. BLDpharm.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Small Molecule Protonation State Enumer
  • LogP—Making Sense of the Value. ACD/Labs.
  • 5-(benzyloxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. Chemcas.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Omnexus.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts.
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Pl
  • Pyrazolo[1,5-a]pyrazine-2-carboxaldehyde, 4,5,6,7-tetrahydro-4-oxo. Guidechem.
  • Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. PMC.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Drug solubility: why testing early m
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Methods for Determination of Lipophilicity. Encyclopedia MDPI.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Prediction of pKa values via graph neural networks. reposiTUm.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

Sources

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine receptor binding affinity profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and Its Congeners

Abstract

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its conformational rigidity and synthetic tractability.[1] While specific receptor binding data for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives has been the subject of significant investigation, revealing a wide array of biological targets. These include, but are not limited to, protein kinases, viral proteins, and G-protein coupled receptors (GPCRs).[2][3][4] This guide provides a comprehensive overview of the known biological activities of the THPP and related scaffolds, detailed methodologies for determining receptor binding affinity for novel compounds such as 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and insights into the structural determinants of their activity.

Introduction to the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold

The tetrahydropyrazolo[1,5-a]pyrazine core is a fused bicyclic heterocycle that has garnered considerable attention from medicinal chemists. Its three-dimensional structure and multiple points for chemical diversification make it an attractive starting point for the design of novel therapeutic agents.[1] The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a key component in several clinically approved drugs, particularly in the oncology space, highlighting the therapeutic potential of this class of molecules.[2]

Known Biological Targets of Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Derivatives

Derivatives of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds have been shown to interact with a diverse range of biological targets. Understanding these interactions provides a rational basis for investigating the potential therapeutic applications of novel analogs like 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Protein Kinases

A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives as protein kinase inhibitors.[5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors : The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for the development of Trk inhibitors for the treatment of solid tumors.[2] Several approved drugs for cancers with NTRK gene fusions feature this core structure.[2]

  • Ataxia Telangiectasia and Rad3-Related Protein (ATR) Inhibitors : Tetrahydropyrazolo[1,5-a]pyrazines have been identified as potent and selective inhibitors of ATR, a key protein in the DNA damage response pathway.[6]

  • Janus Kinase (JAK) Family Inhibitors : Pyrazolo[1,5-a]pyrazine derivatives have been patented as inhibitors of the JAK family of kinases, which are involved in cytokine signaling pathways.[7]

Viral Proteins

The antiviral potential of this scaffold has also been explored.

  • Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) : A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds have been discovered as effective HBV CpAMs, demonstrating the potential of this scaffold in developing antiviral therapeutics.[3]

G-Protein Coupled Receptors (GPCRs) and Other Receptors

While less common than kinase inhibitors, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to interact with GPCRs and other receptor types.

  • GABA-A Receptors : Early studies on pyrazolo[1,5-a]pyrimidines suggested potential anxiolytic effects, though their interaction with the benzodiazepine binding site on the GABA-A receptor was found to be distinct and of low affinity.[4]

  • Estrogen Receptors (ER) : Certain pyrazolo[1,5-a]pyrimidines have been identified as selective estrogen receptor beta (ERβ) antagonists.[8]

  • Dopamine Receptors : While direct high-affinity binding of pyrazolo[1,5-a]pyrazines to dopamine receptors is not extensively documented, the broader class of heterocyclic compounds is a rich source of dopamine receptor ligands.[9][10][11] Given the structural features of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, exploring its affinity for dopamine receptor subtypes would be a rational starting point.

Methodologies for Determining Receptor Binding Affinity

For a novel compound like 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a systematic approach is required to elucidate its receptor binding profile. The following sections detail established experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[12] They are highly sensitive and provide quantitative data on receptor expression (Bmax) and ligand affinity (Kd or Ki).[12]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture Expressing Target Receptor homogenization Homogenization in Lysis Buffer cell_culture->homogenization centrifugation Centrifugation to Pellet Membranes homogenization->centrifugation resuspension Resuspension and Protein Quantification centrifugation->resuspension incubation Incubate Membranes with Radioligand & Test Compound resuspension->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation curve_fitting Non-linear Regression (e.g., Prism) scintillation->curve_fitting parameter_calc Calculate IC50, Ki, Kd, Bmax curve_fitting->parameter_calc

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol for a Competition Radioligand Binding Assay:

  • Membrane Preparation :

    • Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[13]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80 °C.[13]

  • Assay Performance :

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound (e.g., 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine).

    • To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Separation and Detection :

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis :

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Alternative and Complementary Techniques

While radioligand binding is a powerful technique, other methods can provide valuable, complementary information and may be more suitable in certain contexts, such as when a suitable radioligand is not available.

  • Microscale Thermophoresis (MST) : This technique measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a partner. MST can be used to determine binding affinities in solution and even in complex biological matrices like cell membrane fragments.[14]

  • Enzyme-Linked Immunosorbent Assay (ELISA)-Based Methods : ELISA can be adapted to study ligand-receptor interactions, providing a cost-effective and readily accessible method for determining dissociation constants and screening for inhibitory molecules.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed atomic-level information on protein-ligand interactions and is a powerful tool in fragment-based drug design.[16]

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) : These structural biology techniques can provide high-resolution three-dimensional structures of a ligand bound to its receptor, offering invaluable insights for structure-based drug design.[16]

Structure-Activity Relationships (SAR) of Related Scaffolds

The biological activity of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

ScaffoldTargetKey Structural Features for ActivityReference
Pyrazolo[1,5-a]pyrimidineTrk KinasesAn amide bond at the 3-position and specific substitutions at the 5-position significantly enhance inhibitory activity. Macrocyclization can improve binding affinity and selectivity.[2]
Tetrahydropyrazolo[1,5-a]pyrazineATR KinaseA 7-azaindole group has been shown to have optimal binding affinity.[6]
Pyrazolo[1,5-a]pyrimidineEstrogen Receptor βA 2-phenyl-3-(4-hydroxyphenyl) substitution pattern with trifluoromethyl groups at positions 5 and 7 confers high selectivity for ERβ.[8]

Signaling Pathways of Potential Targets

Should 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine be found to bind to a specific receptor, understanding the downstream signaling pathways is crucial for predicting its pharmacological effects.

Simplified Dopamine D2 Receptor Signaling Pathway

G D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylation of Targets

Caption: A simplified schematic of the Gi-coupled dopamine D2 receptor signaling pathway.

Conclusion and Future Directions

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold represents a promising starting point for the discovery of novel therapeutic agents with diverse biological activities. While the specific receptor binding profile of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine remains to be elucidated, the established activities of related compounds suggest that protein kinases and GPCRs, such as dopamine and serotonin receptors, are rational targets for initial screening campaigns. The methodologies outlined in this guide provide a robust framework for characterizing the binding affinity and selectivity of this and other novel compounds, paving the way for a deeper understanding of their therapeutic potential. Future work should focus on a broad, systematic screening of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine against a panel of receptors and kinases, followed by more detailed mechanistic studies for any identified high-affinity interactions.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents.
  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Publications. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. Available from: [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. PubMed. Available from: [Link]

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. ACS Publications. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors. ResearchGate. Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. Available from: [Link]

  • Pyrazolo[1,5-a][2][6][14]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Available from: [Link]

  • A novel heterocyclic compound targeting the dopamine transporter improves performance in the radial arm maze and modulates dopamine receptors D1-D3. ResearchGate. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. RCSB PDB. Available from: [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Bio-protocol. Available from: [Link]

  • A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. ACS Publications. Available from: [Link]

  • Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with Functionalized Linking Chains as Novel Dopamine D3 Receptor Ligands: Potential Substance Abuse Therapeutic Agents. ACS Publications. Available from: [Link]

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Academia.edu. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. PubMed. Available from: [Link]

  • ELISA Techniques for Ligand-Receptor. JoVE. Available from: [Link]

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2] Understanding the precise three-dimensional structure of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. This document serves as a guide for researchers, chemists, and drug development professionals, detailing the journey from synthesis and crystal growth to sophisticated X-ray diffraction analysis. We elucidate the experimental protocols, the logic behind key decisions, and the interpretation of the resulting structural data, offering a self-validating framework for the crystallographic characterization of this important class of molecules.

Introduction: The Significance of Structural Elucidation

The pyrazolo[1,5-a]pyrimidine and its related pyrazolo[1,5-a]pyrazine cores are fused, rigid N-heterocyclic systems that have garnered significant attention for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional shape, which dictates how they interact with biological targets such as protein kinases.[2] The title compound, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, incorporates a bulky, flexible cyclohexyl group and a saturated pyrazine ring, introducing conformational complexities that can only be unambiguously resolved through single-crystal X-ray diffraction (SCXRD).

SCXRD is a non-destructive and powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[5][6] This guide will walk through the complete workflow, presenting a hypothetical yet scientifically rigorous case study to illustrate the process and the richness of the data obtained.

Part 1: From Compound Synthesis to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, step of growing a single crystal suitable for diffraction.

Synthesis Pathway

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves the cyclocondensation of an aminopyrazole with a suitable biselectrophilic partner.[2] For the title compound, a plausible and efficient route involves the reaction of 3-aminopyrazole with a cyclohexyl-substituted 1,3-dicarbonyl equivalent, followed by reduction of the pyrazine ring.

Synthesis_Pathway

Protocol: Growing Single Crystals

The quality of the final structural data is directly dependent on the quality of the single crystal.[7] Growing diffraction-quality crystals is often more art than science, requiring patience and experimentation with various techniques. The key is to allow crystals to form slowly from a supersaturated solution.[7]

Objective: To obtain well-formed, single crystals of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with dimensions of approximately 0.1-0.3 mm.

Methodology: Slow Evaporation

  • Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to identify a solvent in which the compound is moderately soluble.

  • Prepare Solution: Create a nearly saturated solution of the compound in the chosen solvent (e.g., ethanol) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation Setup: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This is the critical step; it restricts the rate of solvent evaporation, allowing large, well-ordered crystals to form over days or weeks instead of a polycrystalline powder overnight.[7]

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial periodically without disturbing it. The first sign of success is often the appearance of small, clear crystals at the bottom or sides of the vial.

Part 2: The Single-Crystal X-ray Diffraction Experiment

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, which contains the information about its internal structure.

XRay_Workflow

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is clear, free of cracks, and has well-defined faces.[7] It is carefully mounted on a glass fiber or a cryo-loop attached to a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The sample is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions of the unit cell (the basic repeating block of the crystal) and to identify the crystal system.

  • Full Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]

  • Data Reduction: The raw diffraction images are processed. The intensities of thousands of individual reflections are integrated, and corrections are applied for various experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields a reflection file (typically in .hkl format) that is used for structure solution.

Part 3: Structure Solution and Refinement

This phase involves converting the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the X-ray reflections, but the phase information is lost. This is the well-known "phase problem" in crystallography. Modern direct methods, implemented in software like SHELXT, can often solve this problem for small molecules by using statistical relationships between the reflection intensities to estimate the initial phases.[8] This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

Refinement Protocol using SHELXL

Once an initial model is obtained, it must be refined to best fit the experimental data. This is an iterative process of least-squares refinement performed using programs like SHELXL.[8][9]

Refinement_Cycle

  • Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

  • Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent carbon or nitrogen atom.

  • Convergence: The refinement is continued until the atomic parameters no longer change significantly, and the agreement between the observed and calculated diffraction data is maximized. This agreement is monitored using metrics like the R-factor (R1) and the weighted R-factor (wR2).

Part 4: Analysis of the Crystal Structure

Based on the known crystal system of the closely related 2-phenyl derivative (monoclinic, P2₁/c), we can present a plausible and instructive set of crystallographic data for the title compound.[10]

Crystallographic Data and Structure Refinement

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₃H₁₉N₃
Formula weight217.31
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.55 Å, b = 11.20 Å, c = 12.50 Å
α = 90°, β = 105.5°, γ = 90°
Volume1290 ų
Z (Molecules per unit cell)4
Density (calculated)1.120 Mg/m³
Data / restraints / params2250 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.058, wR2 = 0.125
Molecular Geometry and Conformation

The analysis of the refined structure provides precise bond lengths and angles, confirming the connectivity of the molecule. Of particular interest are the conformational features.

  • Pyrazolo[1,5-a]pyrazine Core: The fused heterocyclic system is largely planar, as expected. The tetrahydropyrazine ring, however, adopts a non-planar conformation, likely a distorted chair or twist-boat, to minimize steric strain.

  • Cyclohexyl Ring: The cyclohexane substituent is expected to adopt a stable chair conformation to minimize angle and torsional strain.[7][11] Crucially, the connection to the pyrazole ring will be in the equatorial position to avoid unfavorable 1,3-diaxial interactions, which is the most energetically favorable arrangement for monosubstituted cyclohexanes.[7]

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)Ideal Value (Å/°)
N1-N21.37~1.37
N2-C31.33~1.34
C3-C3A1.38~1.39
C3A-N41.39~1.40
C2-C(cyclohexyl)1.51~1.52
C-C (cyclohexyl)1.53 (avg)~1.54
N1-N2-C3110.5~110
C-C-C (cyclohexyl)111.2 (avg)~109.5
Supramolecular Structure and Intermolecular Interactions

Beyond the individual molecule, crystallography reveals how molecules pack together in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions.[12] For the title compound, which lacks strong hydrogen bond donors, the packing is likely dominated by weaker interactions:

  • C-H···N Interactions: Weak hydrogen bonds may exist between the hydrogen atoms of the cyclohexyl or pyrazine rings and the nitrogen atoms of neighboring molecules.

  • van der Waals Forces: Dispersion forces play a crucial role in the overall packing efficiency, particularly involving the hydrophobic cyclohexyl groups.

Understanding these interactions is vital in the field of crystal engineering, as they influence physical properties like solubility and melting point.

Conclusion

This technical guide has outlined the comprehensive process for determining and analyzing the crystal structure of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Through a combination of established synthetic protocols, meticulous crystal growth, and high-precision single-crystal X-ray diffraction, it is possible to obtain an unambiguous three-dimensional model of the molecule. The resulting data on bond lengths, angles, and conformation—particularly of the flexible tetrahydropyrazine and cyclohexyl rings—are invaluable for understanding the molecule's steric and electronic properties. This structural knowledge provides a critical foundation for researchers in medicinal chemistry, enabling more effective, structure-guided design of novel therapeutics based on the pyrazolo[1,5-a]pyrazine scaffold.

References

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine. PMC. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Salem, M. A., et al. (2019). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Abdel-Wahab, A. H. F., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Retrieved from [https://www.researchgate.net/publication/348616428_a]pyrimidine_Pyrazolo[51-b]quinazoline_and_Imidazo[12-b]pyrazole_Derivatives_Incorporating_Phenylsulfonyl_Moiety]([Link])

  • Protein Data Bank Japan. (2023). 4waf - Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • PubMed. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Retrieved from [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

  • Fiveable. (2025). Single crystal X-ray diffraction | Crystallography Class. Retrieved from [Link]

  • MDPI. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Acta Crystallographica Section E. (2007). 2,3,5,6-Tetrakis(phenoxymethyl)pyrazine and 2,3,5,6-tetrakis(phenylsulfanylmethyl)pyrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Retrieved from [Link]

  • MDPI. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Retrieved from [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (1997). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. ACS Publications. Retrieved from [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

Sources

An In Vitro Pharmacological Roadmap for the Characterization of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the in vitro pharmacology of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold and its reduced derivatives, such as the tetrahydropyrazolo[1,5-a]pyrazine core, represent a privileged structure in medicinal chemistry.[1] These heterocyclic systems are structural analogs of purines and have demonstrated a wide spectrum of biological activities.[1] Notably, derivatives of the broader pyrazolopyrimidine class have been successfully developed as inhibitors of phosphodiesterase 5 (PDE5), such as sildenafil.[1] Furthermore, recent research has identified compounds with the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[2] Other related structures, like 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, have been investigated as novel inhibitors of HIV-1 integrase.[3]

The specific compound, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, remains largely uncharacterized in the public domain. This guide, therefore, serves as a comprehensive technical roadmap for its in vitro pharmacological evaluation. We will proceed from broad, hypothesis-generating screening to detailed mechanistic and cellular studies, outlining the scientific rationale behind each experimental choice. This structured approach is designed to thoroughly elucidate the compound's primary pharmacological target(s), mechanism of action, selectivity, and cellular activity.

Part 1: Primary Target Identification and Potency Determination

The initial and most critical step is to identify the primary molecular target(s) of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Given the established activities of structurally related compounds, a logical starting hypothesis is the inhibition of phosphodiesterases (PDEs).

Scientific Rationale for Initial Target Screening

The structural similarity between the pyrazolo[1,5-a]pyrazine core and known PDE inhibitors makes the PDE enzyme family a high-probability target class. PDEs are crucial enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Inhibition of different PDE isozymes can lead to a variety of therapeutic effects. A broad screening panel allows for an unbiased assessment of the compound's activity against multiple PDE family members simultaneously, which is essential for identifying not only the primary target but also for initial selectivity insights.

Experimental Workflow: Broad-Panel PDE Screening

A commercially available PDE screening panel, such as the PDE-Glo™ Phosphodiesterase Assay from Promega or similar services from companies like Eurofins Discovery or Reaction Biology, provides an efficient initial screen. These assays typically measure the conversion of cAMP or cGMP to their respective monophosphates.

PDE_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM DMSO stock) Dilution Serial Dilution (e.g., to 10 µM final) Compound->Dilution Addition Add Diluted Compound Dilution->Addition Plate Assay Plate: - PDE Enzyme Isoform - cGMP/cAMP Substrate - Assay Buffer Plate->Addition Incubation Incubate (e.g., 30 min at 30°C) Addition->Incubation Detection Add Detection Reagents (e.g., PDE-Glo™) Incubation->Detection Read Measure Luminescence/ Fluorescence Detection->Read Inhibition Calculate % Inhibition vs. Control Read->Inhibition Hit_ID Identify Hits (e.g., >50% Inhibition) Inhibition->Hit_ID MOA_Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) ES->E (k-1) P Product (P) ES->P + E (k_cat) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) I Inhibitor (I)

Sources

The Pharmacokinetic Profile of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Path from Discovery to Clinical Viability

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is a complex, multi-faceted endeavor. Among the most critical hurdles in this process is the elucidation of its pharmacokinetic (PK) profile. The pyrazolo[1,5-a]pyrazine scaffold and its derivatives have garnered significant attention in medicinal chemistry, demonstrating potential as kinase inhibitors, anticancer agents, and antivirals.[1][2][3] Specifically, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core has been identified as a promising scaffold for Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[4][5] This guide provides an in-depth technical overview of the pharmacokinetic considerations for a specific subset of these molecules: 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives. As drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series is paramount to predicting its in vivo behavior, optimizing dosing regimens, and ultimately, determining its therapeutic potential.

This document is structured to provide not just a theoretical overview, but also actionable insights and detailed experimental frameworks. We will begin by examining the known pharmacokinetic parameters of the core THPP scaffold, drawing from published preclinical studies. Subsequently, we will delve into the anticipated influence of the 2-cyclohexyl substitution on these properties, a modification expected to significantly impact lipophilicity and, consequently, the entire ADME profile. Finally, we will present a series of validated, step-by-step protocols for the comprehensive in vitro and in vivo assessment of these derivatives, empowering research teams to generate the robust data packages required for lead optimization and preclinical development.

The Core Scaffold: Pharmacokinetic Benchmark of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP)

Recent advancements in the discovery of THPP derivatives as anti-HBV agents have provided the first crucial glimpse into the in vivo behavior of this heterocyclic system.[4][5] Preclinical studies in mouse models have established that the THPP core is orally bioavailable, a critical feature for patient-friendly dosing regimens.[4]

A summary of the key pharmacokinetic parameters for a representative THPP derivative (unsubstituted at the 2-position) following a single intravenous (IV) and oral (PO) dose in C57BL/6 mice is presented in Table 1.[5]

Table 1: Single-Dose Pharmacokinetic Parameters of a Representative THPP Derivative in Mice [5]

ParameterIV Dose (1 mg/kg)PO Dose (3 mg/kg)
CL (mL/min/kg) 25.4-
Vdss (L/kg) 2.3-
t1/2 (h) 1.82.1
Cmax (ng/mL) -350
Tmax (h) -0.5
AUC (h*ng/mL) 658864
F (%) -44

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

These initial data suggest that the core THPP scaffold possesses favorable drug-like properties, including moderate clearance, a reasonable volume of distribution, and significant oral bioavailability. The relatively short half-life in mice indicates that for chronic indications, formulation strategies or structural modifications to prolong exposure may be necessary.

The Impact of the 2-Cyclohexyl Substituent: A Structure-ADME Relationship Perspective

The introduction of a cyclohexyl group at the 2-position of the pyrazole ring is a common strategy in medicinal chemistry to probe a hydrophobic pocket in a target protein. However, this modification is not without consequence for the molecule's pharmacokinetic profile. The cyclohexyl moiety significantly increases the lipophilicity (logP) of the parent molecule, a change that will ripple through its ADME properties.

  • Absorption: Increased lipophilicity can enhance passive diffusion across the intestinal epithelium, potentially increasing the rate and extent of absorption.[6] However, excessive lipophilicity can lead to poor aqueous solubility, which may become the rate-limiting step for absorption.

  • Distribution: A higher logP generally leads to a larger volume of distribution (Vdss), as the compound is more likely to partition out of the aqueous plasma and into tissues.[7] This can be advantageous for targeting intracellular proteins but may also lead to off-target tissue accumulation. The potential for blood-brain barrier penetration should also be assessed.

  • Metabolism: The cyclohexyl ring introduces a new site for metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes to form various hydroxylated metabolites.[8] This can represent a new metabolic "soft spot," potentially increasing the rate of clearance and influencing the metabolite profile.

  • Excretion: The route of excretion will be influenced by the polarity of the metabolites. More polar, hydroxylated metabolites are more likely to be eliminated via the kidneys, while the parent compound and less polar metabolites may be excreted in the feces.

The following sections will detail the experimental workflows required to quantitatively assess these anticipated effects.

In Vitro ADME Profiling: A Step-by-Step Experimental Framework

A robust in vitro ADME package is the cornerstone of modern drug discovery, enabling early-stage risk assessment and guiding structure-activity and structure-property relationships.

Metabolic Stability in Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound by hepatic enzymes, primarily CYPs.[8] A high turnover rate in this assay often correlates with high in vivo clearance and a short half-life.

Protocol: Metabolic Stability in Rat Liver Microsomes

  • Preparation of Incubation Mixture: In a 96-well plate, combine rat liver microsomes (final protein concentration 0.5 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to initiate the metabolic reaction. For the t=0 time point, the reaction is stopped immediately by adding the quenching solution.

  • Time Points: Incubate the plate at 37°C, and at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound by LC-MS/MS.[9]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line provides the degradation rate constant (k), from which the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Microsome/Compound Mix pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench with Acetonitrile + IS incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its free concentration in circulation.[10] Only the unbound fraction is available to interact with the target receptor, be metabolized, and be excreted.[11]

Protocol: Equilibrium Dialysis for PPB Determination

  • Device Preparation: Utilize a rapid equilibrium dialysis (RED) device. Add the test compound (final concentration 2 µM) to plasma (human, rat, mouse) and pipette into the sample chamber of the RED device.

  • Dialysis: Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.

  • Sampling: After incubation, remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma. This ensures that the matrix for LC-MS/MS analysis is consistent.

  • Extraction: Add 3-4 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis spike Spike Compound into Plasma load_plasma Load Plasma Chamber spike->load_plasma incubate Incubate at 37°C (4-6h) load_plasma->incubate load_buffer Load Buffer Chamber load_buffer->incubate sample Sample Both Chambers incubate->sample match_matrix Matrix Match sample->match_matrix extract Protein Precipitation match_matrix->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate Fraction Unbound analyze->calculate

Caption: Workflow for the plasma protein binding assay.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal permeability and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[12][13]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Assay Initiation (A-to-B): For apical-to-basolateral permeability, add the test compound (e.g., 10 µM) in transport buffer to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.

  • Assay Initiation (B-to-A): For basolateral-to-apical permeability, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio >2 suggests the compound is a substrate for active efflux.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[14][15]

Protocol: Fluorogenic CYP Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate specific for the isoform being tested, and the test compound at various concentrations (e.g., 0.1 to 50 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Prediction

While in vitro assays are invaluable for screening and mechanistic understanding, in vivo studies in animal models are essential to understand the integrated ADME processes and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[7]

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use male C57BL/6 mice (n=3 per time point or in a serial bleeding design).

  • Dose Formulation: Formulate the 2-cyclohexyl-THPP derivative in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) for both intravenous and oral administration.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) via tail vein or submandibular bleed at designated time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.[1] Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonLin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), Cmax, Tmax, AUC, and oral bioavailability (F%).[17]

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulate Formulate Compound dose_iv IV Dosing formulate->dose_iv dose_po PO Dosing formulate->dose_po blood_collection Serial Blood Collection dose_iv->blood_collection dose_po->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold represents a promising area for therapeutic innovation. This guide has outlined a comprehensive strategy for characterizing the pharmacokinetic profile of derivatives from this series. By leveraging existing data on the core THPP scaffold and applying the detailed in vitro and in vivo protocols described herein, drug development teams can efficiently identify candidates with optimal ADME properties. The interplay between the increased lipophilicity imparted by the cyclohexyl group and its metabolic liabilities will be a key relationship to navigate. A thorough understanding of this balance, achieved through the systematic application of these experimental frameworks, will be the critical factor in successfully advancing these promising molecules toward the clinic.

References

  • Kou, B., Zhang, Z., Han, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116–14132. Available from: [Link]

  • Paxton, J. B., & Ye, M. (2021). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmacological and Toxicological Methods, 108, 106969. Available from: [Link]

  • Walton, M. I., Eve, P. D., Hayes, A., et al. (2013). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget, 4(1), 115-130. Available from: [Link]

  • Sikora, K., Sadowski, R., & Bobrowski, K. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. International Journal of Molecular Sciences, 24(4), 3329. Available from: [Link]

  • Castillo, J. C., Rivera, D. G., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. Available from: [Link]

  • Al-Otaibi, M. A., Al-Zahrani, A. S., Al-Ghamdi, A. M., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6003. Available from: [Link]

  • Parsons, C. G., & Figg, W. D. (2025). Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody-Drug Conjugates. The AAPS Journal, 27(1), 115. Available from: [Link]

  • Rybakov, A. S., Cheprakova, E. M., & Konyushkin, L. D. (2019). Biologically active derivatives of 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. Chemistry of Heterocyclic Compounds, 55(4), 346-353. Available from: [Link]

  • Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. Egyptian Journal of Chemistry, 66(12), 433-446. Available from: [Link]

  • Kou, B., Zhang, Z., Han, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. Available from: [Link]

  • Miller, J. J., Hulce, J. J., White, K. M., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 29(13), 3024. Available from: [Link]

  • Sławiński, J., Szafrański, K., & Bączek, T. (2021). Chiral Pyrazolo[4,3-e][1][4][14]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. International Journal of Molecular Sciences, 22(6), 3045. Available from: [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs. Available from: [Link]

  • Jorda, R., Raposo, C., Melo, T., et al. (2019). Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry, 178, 168-176. Available from: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Melo, T., Raposo, C., & Costa, M. S. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 445-454. Available from: [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(7), 1546-1558. Available from: [Link]

  • Reddy, G. S., & Srinivas, N. R. (2005). Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 1069-1074. Available from: [Link]

  • Ugochukwu, T. E., Adejare, A., & Lans, I. A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. Available from: [Link]

  • Lee, J. H., Park, J. H., & Kim, Y. S. (2025). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 30(22), 5678. Available from: [Link]

  • Castillo, J. C., Nogueras, M., Cobo, J., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25055-25064. Available from: [Link]

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Available from: [Link]

  • Singh, S., & Kumar, R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3501. Available from: [Link]

  • Yildirim, I., & Kucuk, M. (2022). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1021-1030. Available from: [Link]

  • Waters. (n.d.). Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. Available from: [Link]

  • Zhang, Z., & Gao, J. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(6), 948-959. Available from: [Link]

  • Streinu-Cercel, A., & Popa, M. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Processes, 9(2), 374. Available from: [Link]

  • Damle, M., & Pansare, M. (2023). Bioanalytical methods for estimation of gliclazide in human plasma. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 1-10. Available from: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Gower, M. J., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 594-599. Available from: [Link]

  • Rybakov, A. S., Cheprakova, E. M., & Konyushkin, L. D. (2019). Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2019(21), 3462-3472. Available from: [Link]

  • QPS. (n.d.). Plasma Protein Binding. Available from: [Link]

  • van Breemen, R. B., & Li, Y. (2017). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 13(11), 1183-1192. Available from: [Link]

  • Di Micco, S., et al. (2024). Metabolic stability in rat, mouse, and human liver microsomes of compound 12. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309715. Available from: [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. Available from: [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Available from: [Link]

  • Ovid. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Available from: [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Available from: [Link]

  • Artursson, P., & Karlsson, J. (2010). Caco-2 cell lines in drug discovery- an updated perspective. Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 1-15. Available from: [Link]

Sources

Methodological & Application

Synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a valuable scaffold in modern drug discovery. The pyrazolo[1,5-a]pyrazine core is a recurring motif in compounds targeting a range of biological endpoints, including kinases and viral proteins.[1][2] This protocol is designed for researchers and scientists in medicinal chemistry and drug development, offering a robust and scalable pathway to this important building block.

The synthesis is presented in a three-stage approach, commencing with the preparation of a key β-ketonitrile intermediate, followed by the construction of the core aminopyrazole, and culminating in the annulation of the tetrahydropyrazine ring. Each step is accompanied by expert commentary to elucidate the rationale behind the chosen reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthesis Overview

The overall synthetic strategy is depicted below, outlining the transformation from readily available starting materials to the final target compound.

Synthesis_Workflow cluster_0 Stage 1: β-Ketonitrile Synthesis cluster_1 Stage 2: Aminopyrazole Formation cluster_2 Stage 3: Tetrahydropyrazine Annulation Ethyl_Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate Product_A 3-Cyclohexyl-3-oxopropanenitrile Ethyl_Cyclohexanecarboxylate->Product_A NaH, Toluene Acetonitrile Acetonitrile Acetonitrile->Product_A Product_A_ref 3-Cyclohexyl-3-oxopropanenitrile Product_B 3-Amino-5-cyclohexyl-1H-pyrazole Product_A_ref->Product_B Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Product_B Product_B_ref 3-Amino-5-cyclohexyl-1H-pyrazole Product_C 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Product_B_ref->Product_C K2CO3, DMF Dibromoethane 1,2-Dibromoethane Dibromoethane->Product_C

Figure 1: Overall synthetic workflow for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Safety Precautions

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care, avoiding inhalation and skin contact.

  • 1,2-Dibromoethane: A suspected carcinogen and toxicant. Use only in a fume hood and take all necessary precautions to avoid exposure.

  • Toluene and DMF: Flammable and toxic solvents. Avoid inhalation and skin contact.

Stage 1: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

This stage employs a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction, to synthesize the β-ketonitrile precursor.[3][4] The reaction involves the acylation of the acetonitrile anion with an ester. While this compound is commercially available, the following protocol provides a reliable method for its de novo synthesis.[5][6]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Sodium Hydride (60% in oil)40.004.4 g110
Anhydrous Toluene-200 mL-
Ethyl Cyclohexanecarboxylate156.2215.6 g (16.2 mL)100
Acetonitrile41.056.2 g (7.9 mL)150
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-100 mL-
Saturated Sodium Chloride Solution (Brine)-100 mL-
Anhydrous Magnesium Sulfate-As needed-
Ethyl Acetate-For extraction-
Hexanes-For extraction-
Step-by-Step Protocol
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 110 mmol, 60% dispersion in mineral oil).

  • Solvent Addition and Washing: Add anhydrous toluene (100 mL) and stir the suspension. Carefully remove the toluene via a cannula to wash the sodium hydride and remove the mineral oil. Repeat this washing step twice.

  • Reagent Addition: Suspend the washed sodium hydride in fresh anhydrous toluene (100 mL). In a separate flask, prepare a solution of ethyl cyclohexanecarboxylate (15.6 g, 100 mmol) and acetonitrile (6.2 g, 150 mmol) in anhydrous toluene (50 mL).

  • Reaction: Add the ester/nitrile solution dropwise to the sodium hydride suspension at room temperature over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-cyclohexyl-3-oxopropanenitrile as a colorless oil.

Stage 2: Synthesis of 3-Amino-5-cyclohexyl-1H-pyrazole

The formation of the aminopyrazole core is achieved through the cyclization of the β-ketonitrile with hydrazine.[7][8] This reaction is a classic and efficient method for the synthesis of 5-substituted-3-aminopyrazoles.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Cyclohexyl-3-oxopropanenitrile151.2115.1 g100
Hydrazine Hydrate (~64% hydrazine)50.066.3 g (6.1 mL)125
Ethanol (95%)-200 mL-
Water-For recrystallization-
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclohexyl-3-oxopropanenitrile (15.1 g, 100 mmol) in ethanol (200 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (6.3 g, 125 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 3-5 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The crude product can be recrystallized from an ethanol/water mixture to yield 3-amino-5-cyclohexyl-1H-pyrazole as a white to off-white solid.

Stage 3: Synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

The final stage involves the construction of the tetrahydropyrazine ring onto the aminopyrazole core. This is achieved through a double N-alkylation reaction with 1,2-dibromoethane, leading to the fused bicyclic system.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-5-cyclohexyl-1H-pyrazole165.2516.5 g100
1,2-Dibromoethane187.8620.6 g (9.5 mL)110
Potassium Carbonate (anhydrous)138.2141.5 g300
N,N-Dimethylformamide (DMF)-250 mL-
Water-For work-up-
Ethyl Acetate-For extraction-
Saturated Sodium Chloride Solution (Brine)-For washing-
Anhydrous Sodium Sulfate-For drying-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-amino-5-cyclohexyl-1H-pyrazole (16.5 g, 100 mmol) and anhydrous potassium carbonate (41.5 g, 300 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (250 mL) to the flask. Stir the suspension and add 1,2-dibromoethane (20.6 g, 110 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL). A precipitate may form. If so, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to afford 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This detailed protocol provides a reliable and scalable route to 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a key scaffold for the development of novel therapeutics. By understanding the rationale behind each step, researchers can confidently apply and adapt this synthesis for their specific drug discovery programs.

References

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1633-1678. [Link]

  • Janssen Pharmaceutica NV. (2015). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][7][9]diazepine derivatives as ROS1 inhibitors. WO2015144799A1.

  • Enamine Ltd. (2018). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points. Enamine.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gilead Sciences, Inc. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link]

  • NextSDS. (n.d.). 3-cyclohexyl-3-oxopropanenitrile — Chemical Substance Information. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(8), 1613–1615. [Link]

  • LibreTexts. (2022). 13.4: Claisen Condensation. Chemistry LibreTexts. [Link]

  • El-Faham, A., & Al-Obeidi, F. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11. [Link]

  • Bayer AG. (2003).
  • BYJU'S. (n.d.). Claisen Condensation. [Link]

  • Beilstein-Institut. (2018). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Beilstein-Institut. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

The Versatile Scaffold: 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Within this landscape, heterocyclic scaffolds serve as privileged structures, providing a three-dimensional framework for the precise orientation of functional groups that interact with biological targets. Among these, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has emerged as a particularly valuable building block. Its conformational rigidity, synthetic tractability, and ability to engage in a multitude of intermolecular interactions have cemented its role in the development of innovative therapeutics. This guide provides an in-depth exploration of a key derivative, 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, offering detailed synthetic protocols, key applications, and insights into its role in drug discovery.

The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Scaffold: A Privileged Core

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine system is a fused bicyclic heterocycle that combines the structural features of a pyrazole and a piperazine ring. This unique fusion imparts a defined three-dimensional geometry, a desirable attribute for designing molecules that can fit into the specific binding pockets of protein targets. The pyrazole moiety, an aromatic five-membered ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other non-covalent interactions.[1][2] The saturated piperazine ring provides a versatile handle for introducing substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The synthesis of this scaffold has been a subject of considerable interest, with various methods developed to allow for its efficient and scalable production. A common and effective strategy commences with substituted 1H-pyrazole-5-carboxylic acids, which are commercially available or readily prepared.[3] This approach allows for the introduction of diversity at the 2-position of the final scaffold, a key feature for structure-activity relationship (SAR) studies.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of the title compound, 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, can be achieved through a multi-step sequence starting from a suitable pyrazole precursor. The following protocol outlines a robust and adaptable synthetic route.

Protocol 1: Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Core

This protocol is adapted from established methods for the multigram synthesis of the core scaffold.[3][4]

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrazin-4(5H)-one Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of dioxane and water.

  • Addition of Reagents: Add N-(2-aminoethyl)acetamide (1.1 eq) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) (0.1 eq).[5] The use of coupling agents facilitates the formation of an amide bond between the carboxylic acid and the amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the amide formation, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride and heat the reaction mixture to reflux for 2-4 hours to effect cyclization to the pyrazolo[1,5-a]pyrazin-4(5H)-one.

  • Work-up and Purification: After cooling to room temperature, quench the reaction mixture by carefully adding it to ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction to the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Core

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent: Carefully add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup for LiAlH₄). Filter the resulting solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core.

Protocol 2: N-Acylation with Cyclohexanecarbonyl Chloride

This protocol describes the introduction of the cyclohexyl moiety onto the piperazine nitrogen of the core scaffold.[6]

  • Reaction Setup: Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF in a round-bottom flask.

  • Base: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool to 0 °C.

  • Acylating Agent: Slowly add a solution of cyclohexanecarbonyl chloride (1.2 eq) in the same solvent. The use of an acyl chloride is a common and efficient method for N-acylation.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: N-Acylation Start 1H-Pyrazole-5-carboxylic Acid Amide_Formation Amide Formation (Coupling Reagent, Amine) Start->Amide_Formation Cyclization Cyclization (Dehydrating Agent) Amide_Formation->Cyclization Intermediate Pyrazolo[1,5-a]pyrazin-4(5H)-one Cyclization->Intermediate Reduction Reduction (Reducing Agent) Intermediate->Reduction Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazine Core Reduction->Core Acylation N-Acylation (Cyclohexanecarbonyl Chloride, Base) Core->Acylation Final_Product 2-Cyclohexyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrazine Acylation->Final_Product

Caption: Synthetic workflow for 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Applications in Medicinal Chemistry

The 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold and its analogs have demonstrated significant potential in various therapeutic areas. The cyclohexyl group often serves to enhance lipophilicity and van der Waals interactions within the target binding site, leading to improved potency and cellular activity.

Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

Chronic HBV infection remains a major global health challenge. The HBV core protein (Cp) is a crucial component of the viral life cycle, involved in capsid assembly, reverse transcription, and virion formation.[8] Compounds that allosterically modulate the core protein (CpAMs) have emerged as a promising class of anti-HBV agents.[9][10] These molecules can induce the misassembly of the viral capsid, leading to the formation of non-infectious particles.

Derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been identified as potent CpAMs.[11] The cyclohexyl substituent at the 2-position can occupy a hydrophobic pocket in the core protein dimer-dimer interface, stabilizing a non-productive conformation and disrupting the normal assembly process.[12]

Table 1: Biological Activity of Representative Tetrahydropyrazolo[1,5-a]pyrazine-based HBV CpAMs

Compound IDR-Group at Position 2EC₅₀ (µM) for HBV DNA reductionReference
A Phenyl0.323[11]
B 4-Fluorophenyl~0.1[11]
C CyclohexylData not available, but expected to have similar or improved activity based on SAR-

Diagram of the Proposed Mechanism of Action

HBV_CpAM_Mechanism cluster_normal Normal HBV Capsid Assembly cluster_cpam CpAM-Mediated Misassembly Cp_Dimers HBV Core Protein (Cp) Dimers Correct_Assembly Correct Assembly Cp_Dimers->Correct_Assembly Infectious_Virion Infectious Virion Correct_Assembly->Infectious_Virion Cp_Dimers_CpAM Cp Dimers CpAM_Molecule 2-Cyclohexyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrazine (CpAM) Misassembly Aberrant Assembly Cp_Dimers_CpAM->Misassembly CpAM_Molecule->Misassembly Non_Infectious_Particle Non-Infectious Particle Misassembly->Non_Infectious_Particle

Caption: Mechanism of action of CpAMs on HBV capsid assembly.

HIV-1 Integrase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[13] Inhibitors of this enzyme are a key component of modern antiretroviral therapy. The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold has been identified as a potent inhibitor of HIV-1 integrase.[14]

Structure-activity relationship studies have shown that the N-substituent on the carboxamide plays a crucial role in the inhibitory activity. While a cyclohexyl group at this position has not been explicitly reported in the provided literature, the exploration of various alkyl and aryl substituents suggests that a cyclohexyl group could offer favorable hydrophobic interactions within the enzyme's active site. A notable derivative from this class, compound 17b , demonstrated an IC₅₀ value of 74 nM for the inhibition of integrase-catalyzed strand transfer.[14]

Table 2: Activity of a Key 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide HIV-1 Integrase Inhibitor

Compound IDStructureIntegrase Strand Transfer IC₅₀ (nM)HIV-1 Replication IC₉₅ (nM) in 50% NHSReference
17b N-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide7463[14]

Characterization and Quality Control

The successful synthesis and purification of 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound.[15][16] Expected ¹H NMR signals would include those for the cyclohexyl protons, the protons on the pyrazole ring, and the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons can be complex due to conformational isomers.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Perspectives

The 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of related compounds against significant viral targets like HBV and HIV-1 highlights the potential of this scaffold. Future research will likely focus on further exploring the structure-activity relationships of derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy in a broader range of biological targets.

References

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. J Med Chem. 2023 Oct 26;66(20):14116-14132. [Link]

  • Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. J Med Chem. 2008 Jan 15;51(4):879-89. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. 2026 Jan 19;31(2):123.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides International. [Link]

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. 2025 Dec 7. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv. 2020;10:18356-18366. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iran J Pharm Res. 2016;15(3):595-628. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2009;50(44):6075-6078. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. 2024;14(6):2816-2822. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife. 2018;7:e31473. [Link]

  • Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magn Reson Chem. 2009 Jul;47(7):617-24. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein J Org Chem. 2024;20:1-10. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. ACS Publications. [Link]

  • HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLoS Pathog. 2017 Sep 25;13(9):e1006635. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022;10(2):288-297. [Link]

  • Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):409-421. [Link]

  • Synthesis of New Chiral 4,5,6,7-Tetrahydro[3][9][14]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. ResearchGate. [Link]

  • Hydrazide-containing inhibitors of HIV-1 integrase. J Med Chem. 1997 Feb 28;40(5):547-55. [Link]

  • A molecular simulation study of hepatitis B virus core protein and the nuclear protein allosteric modulators of phthalazinone derivatives. Phys Chem Chem Phys. 2022;24(17):10265-10279. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. 2021 Aug 13;26(16):4908. [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • Nomenclature of HBV core protein-targeting antivirals. Nat Rev Gastroenterol Hepatol. 2022;19(11):691-692. [Link]

Sources

Application Note & Protocol: Preparation of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine for use in cell-based assays. The methodologies outlined herein are designed to ensure solution integrity, sterility, and reproducibility in experimental outcomes. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals employing this compound in their work.

Introduction: The Criticality of a Validated Stock Solution

The pyrazolopyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is one such small molecule whose efficacy in cell culture models is fundamentally dependent on the quality of its administration. The preparation of a reliable, high-concentration stock solution is the cornerstone of generating reproducible dose-response curves and obtaining meaningful biological data.

A primary challenge in working with novel small molecules is their often-limited aqueous solubility. This necessitates the use of an organic solvent to create a concentrated stock, which is then diluted to working concentrations in aqueous cell culture media. The choice of solvent, dissolution technique, and storage conditions are non-trivial parameters that can significantly impact compound stability and experimental results. This guide provides a robust framework for navigating these challenges, grounded in established principles of laboratory practice.

Physicochemical Properties & Solvent Selection

A comprehensive understanding of the physicochemical properties of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is essential for protocol development.

PropertyValueSource
Molecular Formula C₁₃H₂₁N₃PubChem
Molecular Weight 219.33 g/mol PubChem
Appearance White to off-white solid (typical for similar compounds)General Knowledge
Predicted Solubility Poorly soluble in waterInferred from structure

Given its chemical structure, which features a significant non-polar cyclohexyl group, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is predicted to have low aqueous solubility. Therefore, an organic solvent is required for the preparation of a stock solution suitable for cell culture applications.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for the following reasons:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Cell Culture Compatibility: At low final concentrations (typically ≤0.5% v/v), DMSO is well-tolerated by most cell lines.

  • Low Volatility: Its low volatility minimizes changes in stock concentration due to evaporation.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for the preparation of a sterile, high-concentration stock solution of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

G cluster_prep Preparation cluster_sterilization Sterilization & QC cluster_storage Storage & Use A 1. Weigh Compound B 2. Add DMSO A->B Add calculated volume C 3. Dissolution B->C Vortex/sonicate D 4. Sterile Filtration C->D Use 0.22 µm filter E 5. Aliquoting D->E Small volumes F 6. Long-Term Storage E->F Store at -20°C or -80°C G 7. Working Solution Prep F->G Dilute fresh for each experiment

Caption: Workflow for the preparation of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stock solutions.

Detailed Step-by-Step Protocol

This protocol describes the preparation of a 10 mM stock solution of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO.

Materials and Reagents
  • 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (solid)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes (1 mL or 5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

Safety Precautions
  • Always handle 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for the compound before use.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

Stock Solution Preparation (10 mM)

1. Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

  • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (219.33 g/mol ) x (1000 mg/g)

  • Mass = 2.19 mg

2. Weighing the Compound:

  • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh approximately 2.19 mg of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine directly into the tared tube. Record the exact mass.

3. Dissolution:

  • Based on the actual mass weighed, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.

  • Volume of DMSO (µL) = (Mass (mg) / 219.33 g/mol ) / (10 x 10⁻⁶ mol/µL)

  • For example, if 2.25 mg was weighed, the required DMSO volume is: (2.25 / 219.33) / (10 x 10⁻⁶) ≈ 1026 µL or 1.026 mL.

  • Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

4. Sterile Filtration:

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new, sterile microcentrifuge tube. This step is critical to prevent microbial contamination of cell cultures.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Quality Control and Best Practices

  • Final DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.5%). Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Solubility Check: Before use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals have formed, gently warm the tube to 37°C and vortex to redissolve.

  • Fresh Dilutions: Always prepare fresh dilutions of the stock solution in cell culture medium for each experiment. Do not store working solutions in aqueous media, as the compound may precipitate or degrade over time.

Conclusion

This application note provides a comprehensive and validated protocol for the preparation of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stock solutions. By following these detailed steps, researchers can ensure the consistency, sterility, and integrity of their stock solutions, leading to more reliable and reproducible results in cell-based assays.

References

  • PubChem. Compound Summary for CID 13845345, 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. National Center for Biotechnology Information. [Link]

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, appearing in molecules developed as inhibitors of HIV-1 integrase and as allosteric modulators of the Hepatitis B Virus (HBV) core protein. The structural rigidity of the fused bicyclic system, combined with its rich hydrogen-bonding capabilities and multiple vectors for substitution, makes it an attractive core for designing potent and selective therapeutic agents. The title compound, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, represents a key analog in this class, where the cyclohexyl group at the C2 position can significantly influence lipophilicity, metabolic stability, and target engagement.

Unambiguous structural elucidation and characterization are critical milestones in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise molecular structure of novel chemical entities. This application note provides a comprehensive guide to the characterization of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols and data interpretation strategies outlined herein are designed to serve as a robust framework for the analysis of this and structurally related compounds.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC-based numbering scheme will be used for all spectral assignments.

Caption: Molecular structure and numbering of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Experimental Protocols

Sample Preparation

Scientific integrity begins with meticulous sample preparation. The quality of the NMR data is directly proportional to the quality of the sample.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the purified solid compound for ¹H and 2D NMR, and 20-30 mg for a dedicated ¹³C NMR experiment.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a suitable first choice for many neutral organic molecules. For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent inside a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. To remove any microscopic particulate matter that could degrade spectral quality, it is best practice to filter the solution through a small plug of glass wool packed into a Pasteur pipette during the transfer.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal reference standard (0.00 ppm) for both ¹H and ¹³C NMR.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following parameters are provided as a robust starting point and may be optimized based on the specific instrument and sample concentration.

Workflow for Complete Structural Elucidation:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_final Final Assignment H1_NMR ¹H NMR (Structure & Purity) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C{¹H} NMR (Carbon Count) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure HMBC->Structure

Caption: Recommended workflow for complete NMR-based structure elucidation.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

  • Spectral Width (SW): ~12 ppm (e.g., -1 to 11 ppm).

  • Number of Scans (NS): 16-32.

  • Relaxation Delay (D1): 2 seconds. This ensures quantitative integration if needed.

  • Acquisition Time (AQ): ~3-4 seconds.

¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

  • Spectral Width (SW): ~200 ppm (e.g., -10 to 190 ppm).

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2 seconds.

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds.[1]

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • Spectral Width (SW): Same as ¹H spectrum in both dimensions.

  • Number of Scans (NS): 2-4 per increment.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[2]

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • ¹H Spectral Width (F2): Same as ¹H spectrum.

  • ¹³C Spectral Width (F1): ~160 ppm (e.g., 0 to 160 ppm), focused on the expected carbon region.

  • Number of Scans (NS): 4-8 per increment.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for connecting molecular fragments and assigning quaternary carbons.[1]

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • ¹H Spectral Width (F2): Same as ¹H spectrum.

  • ¹³C Spectral Width (F1): Same as ¹³C spectrum.

  • Number of Scans (NS): 16-32 per increment.

  • Long-Range Coupling Delay: Optimized for an average J-coupling of 8 Hz.

Predicted NMR Data and Interpretation

The following data is a predicted, representative dataset for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in CDCl₃ at 500 MHz. This is synthesized based on known chemical shift values for pyrazoles, tetrahydropyrazines, and cyclohexyl moieties.[3][4][5]

Predicted ¹H and ¹³C NMR Data
Atom No.Predicted ¹³C δ (ppm)Predicted ¹H δ (ppm)MultiplicityJ (Hz)
2155.0---
3102.55.95s-
3a145.2---
545.14.05t5.5
621.82.01p5.5
748.33.25t5.5
1'40.52.75tt11.5, 3.5
2', 6'33.11.85 (ax), 1.65 (eq)m-
3', 5'26.01.75 (ax), 1.30 (eq)m-
4'26.71.40 (ax), 1.20 (eq)m-

Multiplicity codes: s = singlet, t = triplet, p = pentet, tt = triplet of triplets, m = multiplet.

Data Analysis and Structural Elucidation

Step 1: ¹H NMR Analysis - Identifying Key Regions

The ¹H NMR spectrum can be divided into three main regions:

  • Aromatic/Heteroaromatic Region (δ 5.5-9.0): A single singlet at δ 5.95 ppm is characteristic of the isolated proton on the pyrazole ring (H3). Its integration value of 1H confirms this assignment.

  • Aliphatic Heterocycle Region (δ 2.5-4.5): Three distinct signals are observed. The downfield triplet at δ 4.05 ppm (H5) is adjacent to the pyrazole ring nitrogen. The upfield triplet at δ 3.25 ppm (H7) is adjacent to the bridgehead carbon (C3a). The pentet at δ 2.01 ppm corresponds to the central methylene group (H6). The triplet multiplicities for H5 and H7, with a coupling constant of ~5.5 Hz, indicate coupling to the adjacent H6 methylene protons.

  • Cyclohexyl Region (δ 1.0-3.0): This region shows a complex set of overlapping multiplets corresponding to the 11 protons of the cyclohexyl group. The most downfield signal at δ 2.75 ppm (H1') is a triplet of triplets, characteristic of a methine proton coupled to two axial and two equatorial protons on adjacent carbons.

Step 2: ¹³C NMR and HSQC Analysis - Carbon-Proton Assignments

The ¹³C NMR spectrum shows eight distinct signals, consistent with the molecule's structure.

  • HSQC is the key experiment to link the proton and carbon data. It confirms the following direct one-bond connections:

    • δ(C) 102.5 ppm correlates with δ(H) 5.95 ppm (C3-H3).

    • δ(C) 45.1 ppm correlates with δ(H) 4.05 ppm (C5-H5).

    • δ(C) 21.8 ppm correlates with δ(H) 2.01 ppm (C6-H6).

    • δ(C) 48.3 ppm correlates with δ(H) 3.25 ppm (C7-H7).

    • δ(C) 40.5 ppm correlates with δ(H) 2.75 ppm (C1'-H1').

    • The remaining aliphatic carbon signals (δ 33.1, 26.7, 26.0 ppm) show correlations to their respective cyclohexyl protons in the upfield region.

  • Two quaternary carbons (C2 and C3a) are observed at δ 155.0 and 145.2 ppm, which show no cross-peaks in the HSQC spectrum.

Step 3: COSY Analysis - Tracing Proton Networks

The COSY spectrum reveals the proton-proton coupling networks, confirming the assignments made from multiplicities.

Caption: Key ³J(H,H) correlations expected in the ¹H-¹H COSY spectrum.

  • A clear correlation is seen between H5 (δ 4.05) and H6 (δ 2.01).

  • Another strong correlation exists between H6 (δ 2.01) and H7 (δ 3.25), confirming the -CH₂-CH₂-CH₂- spin system of the saturated ring.

  • Within the cyclohexyl group, H1' (δ 2.75) shows correlations to the H2'/H6' protons, which in turn couple to H3'/H5', and so on, allowing the entire cyclohexyl spin system to be traced.

Step 4: HMBC Analysis - Assembling the Molecular Skeleton

The HMBC experiment provides the final and most definitive evidence for the overall structure by revealing long-range (2- and 3-bond) C-H correlations. This is essential for placing the cyclohexyl group and confirming the fusion of the two rings.

G C2 C2 (155.0) C3 C3 (102.5) C3a C3a (145.2) C5 C5 (45.1) C7 C7 (48.3) C1_cy C1' (40.5) H3 H3 (5.95) H3->C2 ²J H3->C3a ²J H5 H5 (4.05) H5->C3a ³J H5->C7 ³J H7 H7 (3.25) H7->C3a ²J H7->C5 ³J H1_cy H1' (2.75) H1_cy->C2 ³J H1_cy->C3 ³J

Caption: Key long-range ¹H-¹³C correlations expected in the HMBC spectrum.

  • Connecting the Cyclohexyl Group: The crucial correlation is from the cyclohexyl methine proton H1' (δ 2.75) to the pyrazole carbon C2 (δ 155.0). This three-bond correlation unambiguously places the cyclohexyl group at the C2 position. A weaker correlation from H1' to C3 (δ 102.5) may also be observed.

  • Confirming the Pyrazole Ring: The pyrazole proton H3 (δ 5.95) shows strong two-bond correlations to both C2 (δ 155.0) and the bridgehead carbon C3a (δ 145.2), locking in the structure of the five-membered ring.

  • Confirming the Ring Fusion: The bridgehead carbon C3a is the linchpin. It shows correlations from H3 (²J), H5 (³J), and H7 (²J), confirming the fusion point of the pyrazole and tetrahydropyrazine rings.

  • Tetrahydropyrazine Ring Connectivity: Protons H5 (δ 4.05) show a three-bond correlation to C7 (δ 48.3), and conversely, protons H7 (δ 3.25) show a three-bond correlation to C5 (δ 45.1), confirming the structure of the six-membered ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be achieved. The combination of ¹H and ¹³C data provides the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments work in concert to reveal the intricate network of through-bond connectivities. The HMBC experiment, in particular, is indispensable for connecting the distinct spin systems of the pyrazole, tetrahydropyrazine, and cyclohexyl moieties, and for assigning the non-protonated quaternary carbons. This detailed and rigorous analytical approach ensures the highest level of confidence in the structure of novel compounds, a non-negotiable requirement for advancing programs in drug discovery and development.

References

  • Chernyshev, V. M., et al. (2014). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 19(2), 2468-2481. [Link]

  • Elguero, J., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 551-558. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. [Link]

  • Barrett, A. G. M., et al. (2008). Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 51(2), 260-272. [Link]

  • Fulgosi, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • University of Calgary. (n.d.). Chapter 13: Coupling. Chemistry LibreTexts. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. (n.d.). 2D NMR. UCI Department of Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Cyclohexane. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 551-558. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

Sources

Catalytic cross-coupling reactions using 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of the 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Scaffold via Catalytic Cross-Coupling Reactions

Authored by a Senior Application Scientist

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and rich electronic properties make it a cornerstone for the development of novel therapeutics, including potent agents for inhibiting the Hepatitis B Virus.[1] The strategic derivatization of this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. Catalytic cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the precise installation of a wide array of substituents to explore the chemical space and optimize biological activity.

This guide provides detailed application notes and protocols for the functionalization of a representative substrate, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, using two of the most robust and widely adopted cross-coupling methodologies: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond amination.

Prerequisite for Cross-Coupling: Halogenation of the Scaffold

To serve as a substrate in palladium-catalyzed cross-coupling, the pyrazolo[1,5-a]pyrazine core must first be functionalized with a reactive "handle," typically a halogen (Br or I). The regioselectivity of this initial halogenation is critical. For the related pyrazolo[1,5-a]pyrimidine scaffold, functionalization often occurs at the C3 or C7 positions depending on the electronic properties of the reagents and substrate.[2] For the pyrazolo[1,5-a]pyrazine core, direct C-H functionalization at the C7 position has been demonstrated under palladium-catalyzed conditions, indicating its susceptibility to electrophilic substitution.[3]

A general approach for selective bromination at the C3 position, a common site for subsequent coupling, involves the use of an electrophilic bromine source like N-Bromosuccinimide (NBS).

General Protocol: C3 Bromination
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains stable.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 3-Bromo-2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, can be purified by flash column chromatography on silica gel.

This halogenated intermediate is now primed for a variety of cross-coupling reactions.

G cluster_workflow Overall Synthetic Workflow cluster_coupling Cross-Coupling Reactions Start 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine Halogenation C3-Bromination (NBS) Start->Halogenation Intermediate 3-Bromo-2-cyclohexyl-4,5,6,7-tetrahydro -pyrazolo[1,5-a]pyrazine Halogenation->Intermediate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH) Intermediate->Buchwald Product_Suzuki 3-Aryl-2-cyclohexyl-... (C-C Bond Formed) Suzuki->Product_Suzuki Product_Buchwald 3-Amino-2-cyclohexyl-... (C-N Bond Formed) Buchwald->Product_Buchwald

Caption: Overall workflow for functionalizing the target scaffold.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[4] Its tolerance of a wide range of functional groups and relatively mild conditions make it ideal for late-stage functionalization of complex scaffolds like our target molecule.

Catalytic Cycle and Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Materials:

  • 3-Bromo-2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Anhydrous solvents and inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube, add the 3-bromo starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Data Summary and Optimization
Catalyst (mol%)LigandBase (eq)SolventTemp (°C)Typical YieldReference Insight
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Dioxane/H₂O9070-90%A robust, general system for many N-heterocycles.[2][5]
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene10075-95%Bulky, electron-rich ligands like SPhos can prevent catalyst inhibition by the pyrazine nitrogens.[4]
Pd₂(dba)₃ (2.5)XPhos (7.5)Cs₂CO₃ (2)THF8065-88%Effective for more challenging or sterically hindered coupling partners.
Expertise & Trustworthiness: Causality and Troubleshooting
  • Why Bulky Ligands? The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, acting as a catalyst poison. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) create a sterically hindered environment around the palladium, which disfavors coordination with the substrate's nitrogen atoms while still allowing the catalytic cycle to proceed efficiently.[4]

  • Choice of Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. K₂CO₃ is a good general-purpose base, while the stronger K₃PO₄ or more soluble Cs₂CO₃ may be required for less reactive boronic acids or to prevent side reactions like protodeboronation.

  • Troubleshooting - Low Yield: If the reaction stalls, common issues include catalyst deactivation or protodeboronation of the boronic acid.

    • Catalyst Deactivation: Ensure rigorous degassing of solvents to remove oxygen. Consider using a more robust palladium precatalyst.

    • Protodeboronation: This side reaction is the cleavage of the C-B bond by a proton source.[4] Using anhydrous conditions or a less nucleophilic base like KF can sometimes mitigate this issue, especially with electron-deficient heteroaryl boronic acids.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forging aryl C-N bonds. This reaction is of immense importance in drug discovery, as a significant portion of all pharmaceuticals contains at least one nitrogen atom. For the pyrazolo[1,5-a]pyrazine scaffold, this reaction allows for the introduction of diverse amine groups, which can serve as key pharmacophores or points for further derivatization.[3][6]

Catalytic Cycle and Mechanistic Considerations

Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to form the C-N bond.

Buchwald_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido Amine R₂NH Amine->Amine_Coord Base Base (e.g., NaOᵗBu) Base->Amine_Coord RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Materials:

  • 3-Bromo-2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOᵗBu) or LHMDS, 1.5-2.0 eq)

  • Solvent: Anhydrous Toluene or THF

  • Anhydrous solvents and inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (NaOᵗBu, 1.5 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add the 3-bromo starting material (1.0 eq) and the anhydrous solvent (Toluene). Finally, add the amine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath to 80-110 °C. Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water (note: quenching strong bases can be exothermic). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary and Optimization
Precatalyst (mol%)LigandBase (eq)SolventTemp (°C)Typical YieldReference Insight
BrettPhos Pd G3 (2)BrettPhosNaOᵗBu (1.5)Toluene10070-95%Highly effective for a broad range of primary and secondary amines, including challenging substrates.[5][7]
XPhos Pd G3 (2)XPhosLHMDS (1.5)THF8065-90%LHMDS is a strong, non-nucleophilic base that can be advantageous for sensitive substrates.
RuPhos Pd G3 (3)RuPhosK₃PO₄ (2)Dioxane11060-85%A weaker base like K₃PO₄ may be used but often requires higher temperatures and catalyst loadings.
Expertise & Trustworthiness: Causality and Troubleshooting
  • Why Specific Precatalysts? Modern Buchwald-Hartwig "G3" (third-generation) precatalysts are highly efficient because they readily generate the active monoligated L-Pd(0) species in solution upon addition of a base. This avoids complex activation steps and leads to more reliable and reproducible reactions.[5]

  • Base Selection is Critical: Strong, non-nucleophilic bases like NaOᵗBu are most common as they are effective at deprotonating the amine-palladium complex without interfering with the catalyst. Weaker bases like carbonates are often insufficient for C-N reductive elimination.

  • Troubleshooting - No Reaction: The primary suspect is often the quality of the reagents or the inert atmosphere.

    • Reagent Quality: The base (especially NaOᵗBu) is highly hygroscopic and its quality is paramount. Use freshly opened bottles or store rigorously under inert gas. The amine and solvent must be anhydrous.

    • Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure all steps are performed under a robust inert atmosphere.

References

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. (2021, July 14). [Link]

  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. Request PDF on ResearchGate. (n.d.). [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. (2025, January 21). [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. (n.d.). [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. (2023, October 26). [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. (n.d.). [Link]

  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journals. (2025, October 22). [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. (2025, January 14). [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. (n.d.). [Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[3][5][8]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates... RSC Publishing. (n.d.). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. (n.d.). [Link]

  • Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. (2017, August 2). [Link]

  • One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis... The Journal of Organic Chemistry. (2023, January 12). [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. (2018, March 30). [Link]

  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines... Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. (n.d.). [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. (2021, August 18). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journals. (2018, January 25). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. (2021, May 5). [Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science (RSC Publishing). (2022, March 16). [Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling... Academia.edu. (n.d.). [Link]

  • Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes. Beilstein Archives. (2025, July 7). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrazine core is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2]

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices and provide field-proven insights to ensure your synthetic success.

Proposed Synthetic Pathway

The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is typically achieved through a two-step sequence:

  • Synthesis of 3-Amino-5-cyclohexyl-1H-pyrazole: This key intermediate is formed via the condensation of a β-ketonitrile with hydrazine.

  • Cyclocondensation to form the Tetrahydropyrazolo[1,5-a]pyrazine Ring: The aminopyrazole is then reacted with a suitable dielectrophile, such as 1,2-dibromoethane, to construct the fused piperazine ring.

Synthetic_Pathway Cyclohexylacetonitrile Cyclohexylacetonitrile Intermediate_A β-Ketonitrile Intermediate Cyclohexylacetonitrile->Intermediate_A 1. Base 2. Ethyl formate Base Base Ethyl_formate Ethyl_formate Hydrazine Hydrazine 1,2-Dibromoethane 1,2-Dibromoethane Base_2 Base (e.g., K2CO3) Aminopyrazole 3-Amino-5-cyclohexyl-1H-pyrazole Intermediate_A->Aminopyrazole + Hydrazine Final_Product 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Aminopyrazole->Final_Product + 1,2-Dibromoethane + Base

Caption: Proposed synthetic workflow for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Part 1: Troubleshooting the Synthesis of 3-Amino-5-cyclohexyl-1H-pyrazole

The yield and purity of this aminopyrazole intermediate are critical for the success of the subsequent cyclization step. Fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are often synthesized from aminopyrazole precursors.

FAQ 1: I am observing a low yield for the aminopyrazole synthesis. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 3-aminopyrazoles often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure that your cyclohexylacetonitrile, base, ethyl formate, and hydrazine are of high purity. Impurities can lead to unwanted side reactions.

  • Choice of Base and Solvent: The initial condensation to form the β-ketonitrile intermediate is base-catalyzed. The choice of base and solvent is crucial.

Base/Solvent SystemTypical TemperatureExpected OutcomeTroubleshooting Tips
Sodium ethoxide in ethanolRefluxGood for small scaleEnsure anhydrous conditions.
Sodium hydride in THF0 °C to RTHigher yields, good for larger scaleHandle NaH with care. Ensure complete reaction before adding hydrazine.
Potassium tert-butoxide in tert-butanolRT to 50 °CStrong base, can improve yieldsCan be more expensive.
  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete consumption of starting materials indicates that the reaction may require a longer duration or higher temperature. Conversely, the formation of multiple spots on TLC could signify decomposition at elevated temperatures.

  • Hydrazine Addition: The addition of hydrazine hydrate to the β-ketonitrile intermediate should be done carefully. An exothermic reaction can occur, and maintaining a controlled temperature (e.g., using an ice bath) can prevent the formation of byproducts.

FAQ 2: I am seeing multiple products in my reaction mixture for the aminopyrazole synthesis. What are these and how can I minimize them?

Answer: The formation of multiple products is a common issue. The likely side products are regioisomers or products of self-condensation.

  • Regioisomer Formation: The reaction of the β-ketonitrile with hydrazine can potentially yield two regioisomeric aminopyrazoles. However, for most β-ketonitriles, the formation of the 3-amino-5-substituted pyrazole is favored. To ensure regioselectivity, consider the following:

    • pH Control: In some cases, controlling the pH of the reaction mixture during hydrazine addition can influence the regioselectivity.

    • Reaction Temperature: Lowering the reaction temperature may favor the formation of the desired isomer.

  • Side Reactions of the β-Ketonitrile: The β-ketonitrile intermediate can be unstable and may undergo self-condensation or decomposition, especially under harsh basic or acidic conditions. It is often best to use this intermediate in situ without isolation.

Troubleshooting_Aminopyrazole Start Low Yield or Impure Aminopyrazole Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Base Optimize Base and Solvent Check_Purity->Optimize_Base Monitor_Reaction Monitor Reaction by TLC Optimize_Base->Monitor_Reaction Control_Temp Control Temperature During Hydrazine Addition Monitor_Reaction->Control_Temp Purification Optimize Purification (Crystallization/Chromatography) Control_Temp->Purification Success High Yield, Pure Aminopyrazole Purification->Success

Caption: Troubleshooting decision tree for aminopyrazole synthesis.

Part 2: Troubleshooting the Cyclocondensation to Form the Tetrahydropyrazolo[1,5-a]pyrazine Ring

The final cyclization step is where many challenges can arise, impacting the overall yield and purity of the target molecule. The synthesis of fused pyrazoles often involves cyclocondensation reactions.[3]

FAQ 3: My cyclocondensation reaction is not going to completion, and I am recovering a significant amount of the starting aminopyrazole. How can I drive the reaction forward?

Answer: Incomplete conversion is a frequent problem in cyclization reactions. Here are several factors to consider for optimization:

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments of 10-20 °C and monitoring the progress by TLC. Extending the reaction time can also improve conversion. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[4]

  • Choice of Base and Solvent: A suitable base is required to deprotonate the pyrazole nitrogen and facilitate the nucleophilic attack.

BaseSolventTypical TemperatureComments
K₂CO₃DMF, Acetonitrile80-120 °CCommon and effective choice.
Cs₂CO₃DMF, Dioxane80-120 °CMore reactive and can improve yields in difficult cases.
NaHTHF, DMFRT to 80 °CStrong base, ensure anhydrous conditions.
TriethylamineEthanol, AcetonitrileRefluxMilder base, may require longer reaction times.
  • Stoichiometry of Reagents: Ensure the correct stoichiometry of the aminopyrazole, 1,2-dibromoethane, and the base. Using a slight excess of 1,2-dibromoethane (e.g., 1.1-1.2 equivalents) may help drive the reaction to completion.

FAQ 4: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What could this be?

Answer: A common side reaction is the dimerization or polymerization of the aminopyrazole with the dielectrophile. This is particularly prevalent if the intramolecular cyclization is slow.

  • High Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, the reaction can be performed under high dilution. This can be achieved by slowly adding the 1,2-dibromoethane to the reaction mixture containing the aminopyrazole and base over an extended period.

  • Template Effect: In some cases, the choice of base can influence the pre-organization of the substrate for cyclization. For instance, cesium carbonate is known to sometimes promote cyclization through a template effect.

FAQ 5: How can I effectively purify the final product, 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

Answer: The purification strategy will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization is an effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

  • Column Chromatography: For closely related impurities or if the product is an oil, silica gel column chromatography is the method of choice. A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Acid-Base Extraction: The final product has a basic piperazine nitrogen. This can be exploited for purification. An acid-base workup can help remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-cyclohexyl-1H-pyrazole
  • To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in anhydrous ethanol), add cyclohexylacetonitrile (1.0 eq) at 0 °C.

  • After stirring for 15 minutes, add ethyl formate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and add hydrazine hydrate (1.5 eq) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • To a solution of 3-amino-5-cyclohexyl-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Google Scholar.
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (2015, October 20). PubMed.
  • Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors. (2008, January 15). PubMed.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022, August 10). BYU ScholarsArchive.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020, August 23). PubMed.
  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. (n.d.). ResearchGate.
  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. (n.d.). ResearchGate.

Sources

Technical Support Center: Troubleshooting 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the scientific rationale and practical steps to overcome these challenges in your experimental workflows.

Introduction

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine belongs to the tetrahydropyrazolo[1,5-a]pyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2] While DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, issues with solubility can still arise, leading to inaccurate concentrations and unreliable experimental data.[3][4] This guide will address common questions and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMSO at my desired concentration. What are the initial steps I should take?

A1: When facing poor solubility, it's essential to first verify the purity and condition of both your compound and the solvent.[5]

  • Use Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This absorbed water can significantly decrease the solubility of many organic compounds, particularly lipophilic ones.[6][7][9] Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Initial Dissolution Aids: Gentle warming (e.g., a 37°C water bath) and physical agitation like vortexing or sonication can help overcome the initial energy barrier for dissolution.[4][10] However, be cautious with heating, as prolonged exposure to high temperatures can potentially degrade the compound.[4]

Q2: My compound initially dissolved but has now precipitated out of the DMSO stock solution upon storage. What could be the cause?

A2: Precipitation upon storage is a common issue, often linked to two main factors: water absorption and compound crystallinity.[6][7]

  • Moisture Contamination: As mentioned, even minimal water absorption by DMSO over time can reduce the solubility of your compound, leading to precipitation.[7][9] This is especially problematic with repeated opening and closing of the solvent bottle.

  • Crystallization: Amorphous forms of a compound are generally more soluble than their more stable crystalline counterparts.[6] Over time, a compound dissolved in a supersaturated state may begin to crystallize, causing it to fall out of solution.[6][9] Freeze-thaw cycles can exacerbate this issue by providing the energy needed for crystal lattice formation.[6][9]

Q3: Can the physical form of my 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine sample affect its solubility?

A3: Absolutely. The solid-state properties of your compound play a crucial role in its dissolution kinetics.

  • Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered structure and typically dissolve more readily than highly ordered crystalline forms, which require more energy to break the crystal lattice.[6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Q4: Are there alternative solvents or co-solvents I can use if I cannot achieve the desired concentration in 100% DMSO?

A4: Yes, if solubility in pure DMSO remains a challenge, a co-solvent system can be an effective strategy.[5]

  • Co-solvent Options: Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be considered.[5][11] However, it is critical to ensure the chosen co-solvent is compatible with your downstream experimental assays.

  • Mechanism of Co-solvency: Co-solvents can alter the overall polarity of the solvent mixture, which can improve the solvation of your compound.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Dissolving 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

This guide provides a step-by-step workflow for dissolving your compound while minimizing potential issues.

Experimental Protocol:

  • Preparation:

    • Use a new, sealed vial of anhydrous DMSO.

    • Accurately weigh the desired amount of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in a sterile microcentrifuge tube.

  • Initial Dissolution:

    • Add the calculated volume of anhydrous DMSO to the compound.

    • Vortex the tube for 1-2 minutes.

  • Gentle Heating (If Necessary):

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

    • Vortex again.

  • Sonication (If Necessary):

    • If solids persist, sonicate the tube in a water bath for 10-15 minutes. This uses ultrasonic waves to break up solid particles and enhance dissolution.[4]

  • Visual Inspection:

    • Carefully inspect the solution against a light source to ensure no visible particles remain.

  • Storage:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and moisture absorption.[4]

    • Store at -20°C or -80°C in tightly sealed vials.

Data Presentation: Solubility Troubleshooting Parameters

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water absorption which can decrease solubility.[6][7]
Temperature Gentle warming (37°C)Can increase the rate of dissolution.[4]
Agitation Vortexing/SonicationPhysical force helps to break down solid aggregates.[4][10]
Storage Single-use aliquots at -20°C or -80°CReduces freeze-thaw cycles and moisture contamination.[4]

Visualization: Troubleshooting Workflow

G start Start: Undissolved Compound add_dmso Add Anhydrous DMSO & Vortex start->add_dmso check1 Completely Dissolved? add_dmso->check1 heat Gentle Warming (37°C) & Vortex check1->heat No success Solution Ready for Use/Storage check1->success Yes check2 Completely Dissolved? heat->check2 sonicate Sonicate & Vortex check2->sonicate No check2->success Yes check3 Completely Dissolved? sonicate->check3 check3->success Yes fail Consider Co-solvent or Alternative Solvent check3->fail No

Caption: Step-by-step troubleshooting workflow for dissolving the compound.

Advanced Troubleshooting: When Standard Methods Fail

Q5: I have followed the standard protocol, but my compound still won't dissolve. What's next?

A5: If standard methods are insufficient, a more in-depth investigation and optimization are necessary.

Guide 2: Utilizing Co-solvents and Assessing Stability

If solubility in 100% DMSO is limited, creating a co-solvent system may be the solution.

Experimental Protocol: Co-solvent Screening

  • Prepare a High-Concentration Stock: Make a concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM or the highest achievable concentration).

  • Select Co-solvents: Choose biocompatible co-solvents such as NMP or PEG 400.

  • Test Mixtures: Prepare various mixtures of DMSO and the co-solvent (e.g., 90:10, 75:25, 50:50 DMSO:co-solvent).

  • Assess Solubility: Add a small aliquot of your DMSO stock solution to each co-solvent mixture to achieve your target final concentration.

  • Observe: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).

  • Validate: Ensure the final co-solvent concentration is compatible with your biological assay and include appropriate vehicle controls.

Visualization: Co-Solvent Strategy

G start Poor Solubility in 100% DMSO prepare_stock Prepare Concentrated Stock in 100% DMSO start->prepare_stock select_cosolvent Select Biocompatible Co-solvents (e.g., NMP, PEG 400) prepare_stock->select_cosolvent create_blends Create DMSO:Co-solvent Blends (e.g., 90:10, 75:25) select_cosolvent->create_blends add_stock Add Stock to Blends to Reach Target Concentration create_blends->add_stock observe Vortex and Observe for Precipitation add_stock->observe validate Validate Assay Compatibility & Vehicle Controls observe->validate

Caption: Workflow for employing a co-solvent strategy.

Chemical Stability Considerations

It is important to remember that some compounds may react with DMSO or residual water, leading to degradation and the formation of insoluble species.[12] While DMSO is generally stable, it can decompose at its boiling point or in the presence of acids and bases.[3][13] If you suspect compound instability, it is advisable to prepare fresh stock solutions for each experiment and avoid long-term storage.

References

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223–241. [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • Mack, J. C., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 939–943. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 12, 2024, from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

  • Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116–14132. [Link]

  • Kuhn, B., et al. (2010). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. ChemMedChem, 5(11), 1836–1846. [Link]

  • NextSDS. (n.d.). 4,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine. Retrieved March 12, 2024, from [Link]

  • Faustino, H., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. Chemical Communications, 51(92), 16552–16555. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • PubChem. (n.d.). (4s,6ar,7as)-5-{(2s)-2-Cyclohexyl-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]octahydro-1h-Cyclopropa[3][14]pyrrolo[1,2-A]pyrazine-4-Carboxamide. Retrieved March 12, 2024, from [Link]

  • Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Wang, Q., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8479. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved March 12, 2024, from [Link]

  • Cernáková, M., et al. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(4), 244–249. [Link]

  • TSI Journals. (n.d.). The chemistry of pyrazolopyrimidines and their applications. [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved March 12, 2024, from [Link]

  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • MDPI. (2022, December 2). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]

  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. [Link]

  • Dalton Transactions. (2020). 1,2,4,5-Tetrazine based ligands and complexes. [Link]

  • NextSDS. (n.d.). 5-(benzyloxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. Retrieved March 12, 2024, from [Link]

  • Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.

Sources

Technical Support Center: Stability and Storage of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on preventing the oxidation and degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

A1: For optimal stability, it is recommended to store 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine at 2-8°C under an inert atmosphere. Elevated temperatures can accelerate degradation pathways.

Q2: Why is an inert atmosphere necessary for storing this compound?

A2: The tetrahydropyrazolo[1,5-a]pyrazine core, like many nitrogen-containing heterocyclic compounds, can be susceptible to oxidation.[1] An inert atmosphere, achieved by blanketing with a gas like nitrogen or argon, displaces oxygen and minimizes the risk of oxidative degradation. This is a common practice for preserving the integrity of sensitive chemicals.[2][3]

Q3: What are the likely sites of oxidation on the 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine molecule?

A3: Based on the structure, the most probable sites for oxidation are the tetrahydropyrazine ring and the cyclohexyl group. The nitrogen atoms in the heterocyclic core can be susceptible to oxidation, and the tertiary carbon atom on the cyclohexyl ring is also a potential site for oxidative attack, which could lead to the formation of hydroxylated byproducts.

Q4: How can I detect degradation of my sample?

A4: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[4][5] These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation. Visual inspection for color changes or precipitation can also be an initial indicator, but should always be confirmed with analytical methods.

Q5: Can I store solutions of this compound? If so, what are the best practices?

A5: While storing the compound as a solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store solutions, it is crucial to use a dry, aprotic solvent and to purge the solution and the headspace of the storage vial with an inert gas before sealing. Storage at low temperatures (2-8°C or colder) is also recommended.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., yellowing) Oxidation due to improper storage.1. Immediately transfer the compound to a fresh container with a tight-fitting seal. 2. Purge the container with an inert gas (nitrogen or argon) before sealing. 3. Store at the recommended 2-8°C. 4. Before use, verify the purity of the discolored material using HPLC or LC-MS.
Appearance of new peaks in HPLC/LC-MS analysis Degradation has occurred.1. Identify the degradation products by their mass-to-charge ratio (m/z) using LC-MS/MS. 2. Review your storage and handling procedures to identify potential exposure to oxygen, light, or elevated temperatures. 3. Implement stricter inert atmosphere techniques for storage and handling. 4. Consider repurifying the material if the degradation is significant.
Inconsistent experimental results Partial degradation of the compound leading to lower effective concentration.1. Always use a freshly prepared solution from a properly stored solid for critical experiments. 2. Quantify the concentration of your stock solutions regularly using a validated analytical method. 3. Perform a forced degradation study to understand the stability of the compound under your experimental conditions.
Precipitation in a stored solution Formation of insoluble degradation products or solvent evaporation.1. Analyze the precipitate and the supernatant separately by LC-MS to identify the components. 2. If degradation is confirmed, discard the solution and prepare a fresh one. 3. Ensure your storage vials are properly sealed to prevent solvent evaporation.

Understanding Degradation Pathways

The stability of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is influenced by its structural components. The following diagram illustrates the potential sites of oxidative attack.

Caption: Potential oxidative degradation sites of the molecule.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

Objective: To ensure the long-term stability of solid 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Materials:

  • 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

  • Amber glass vial with a PTFE-lined cap

  • Source of dry nitrogen or argon gas

  • Schlenk line or glove box (optional, but recommended)

  • Refrigerator (2-8°C)

Procedure:

  • Place the solid compound into a clean, dry amber glass vial.

  • If using a Schlenk line or glove box, evacuate and backfill the vial with inert gas three times.

  • If a Schlenk line or glove box is not available, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 1-2 minutes.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To assess the oxidative stability of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and identify potential degradation products.

Materials:

  • 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrogen peroxide (3% solution)

  • HPLC or UPLC-MS/MS system

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Keep both vials at room temperature, protected from light.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the aliquots by HPLC or UPLC-MS/MS.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation over time.

    • Tentatively identify the degradation products based on their mass-to-charge ratios from the MS data.

Caption: Workflow for a forced oxidative degradation study.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). PubMed Central (PMC). [Link]

  • Developments in the Aerobic Oxidation of Amines. (2012, May 9). ACS Catalysis. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17). MDPI. [Link]

  • SAFETY DATA SHEET - Pyrazine. (2010, November 24). Fisher Scientific. [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (n.d.). ResearchGate. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. (2024, May 21). GasN₂. [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020, January 28). GENERON. [Link]

Sources

Removing impurities during 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This fused bicyclic scaffold is a highly versatile intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including JAK and casein kinase inhibitors.

Due to its unique structural features—a basic secondary amine (piperazine ring) coupled with a highly lipophilic cyclohexyl appendage—this compound is prone to specific impurity retention mechanisms during crystallization. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Workflow for Impurity Rejection

Before altering your crystallization parameters, you must identify how the impurity is entering your crystal lattice. The following diagnostic workflow will help you classify the impurity retention mechanism so you can apply the correct targeted solution.

ImpurityWorkflow Start Impure Crystals Identified WashTest 1. Perform Solvent Wash (Reslurry) Start->WashTest CheckWash Impurity Removed? WashTest->CheckWash Surface Mechanism: Surface Adsorption Action: Optimize Washing CheckWash->Surface Yes SLIPTest 2. Perform SLIP Test (Vary Solvent Volume) CheckWash->SLIPTest No CheckSLIP Purity Scales with Volume? SLIPTest->CheckSLIP SolubilityLim Mechanism: Solubility-Limited Action: Increase Process Volume CheckSLIP->SolubilityLim Yes SolidSol Mechanism: Solid Solution Action: Change Solvent/Polymorph CheckSLIP->SolidSol No

Diagnostic workflow for identifying impurity incorporation mechanisms.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my product co-crystallizing with the des-cyclohexyl starting material despite multiple recrystallizations? Causality & Expert Insight: The des-cyclohexyl derivative (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine) shares significant structural homology with your target product. When impurities are structurally similar, they frequently form solid solutions (mixed crystals) where the impurity physically substitutes for the product within the crystal lattice. According to[1], solid solutions account for approximately 73% of persistent impurity retention mechanisms in industrial processes. Solution: Standard cooling crystallization will not purge a solid solution. You must force a phase transformation. Convert the free base into a salt (e.g., hydrochloride or besylate) to completely rebuild the crystal lattice, which will sterically exclude the des-cyclohexyl impurity. Alternatively, switch to a strongly hydrogen-bonding solvent (like ethanol) to disrupt the specific host-guest interactions.

Q2: I am seeing high levels of inorganic salts and polar degradation products in the final cake. How do I eliminate these? Causality & Expert Insight: Highly polar impurities or inorganic salts typically have near-zero solubility in the organic crystallization matrix (e.g., ethyl acetate/heptane). Instead of integrating into the lattice, they precipitate as a separate solid phase—a phenomenon governed by the mechanism [2]. Alternatively, they may simply be trapped in the residual mother liquor adhering to the crystal surface [3]. Solution: Implement a targeted polish filtration step before crystallization to remove insoluble inorganics. For polar organic degradants, increase the critical process volume of your solvent or add a small percentage of a polar co-solvent (e.g., 5% water in isopropyl alcohol) to keep the impurities below their solubility threshold while the lipophilic 2-cyclohexyl product crystallizes.

Q3: How do I prevent "oiling out" (liquid-liquid phase separation) during anti-solvent addition? Causality & Expert Insight: 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a highly lipophilic cyclohexyl ring and a polar pyrazole-piperazine core. Rapid addition of a non-polar anti-solvent (like heptane) to a concentrated solution causes the solute to exceed its spinodal curve, leading to liquid-liquid phase separation (LLPS) rather than nucleation. The resulting "oil" acts as a sponge, indiscriminately trapping impurities before solidifying. Solution: Maintain the system strictly within the metastable zone. Seed the solution with pure crystals before reaching the LLPS boundary, and utilize a non-linear (cubic) anti-solvent addition profile to allow crystal growth to consume supersaturation faster than it is generated.

Part 3: Standard Operating Protocols

Protocol A: Solubility-Limited Impurity Purge (SLIP) Diagnostic Test

This self-validating protocol determines if your impurity is rejected based on solubility limitations or if it is forming a solid solution.

  • Preparation: Divide your impure 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine batch into three equal aliquots (e.g., 5 g each).

  • Volumetric Scaling: Dissolve the aliquots in a chosen solvent (e.g., Ethyl Acetate) at three different process volumes: 5 volumes (25 mL), 10 volumes (50 mL), and 20 volumes (100 mL) at 60°C.

  • Crystallization: Subject all three flasks to an identical linear cooling profile (e.g., 60°C to 5°C over 4 hours).

  • Isolation & Wash: Filter the crystals and wash with exactly 1 volume of cold solvent to remove surface mother liquor.

  • Self-Validation Checkpoint: Analyze the isolated solids via quantitative HPLC.

    • Validation Logic: If the impurity concentration in the solid decreases inversely as the process volume increases, the mechanism is definitively solubility-limited . If the impurity level remains constant across all volumes, it is a solid solution .

Protocol B: Optimized Anti-Solvent Crystallization Workflow

Designed to prevent oiling out and maximize the rejection of structurally related impurities.

CrystallizationWorkflow Dissolution 1. Dissolution (EtOAc, 60°C) Filtration 2. Polish Filtration (Remove Inorganics) Dissolution->Filtration Seeding 3. Seeding (45°C, 1% w/w) Filtration->Seeding Antisolvent 4. Cubic Anti-Solvent (Heptane, 4 hrs) Seeding->Antisolvent Isolation 5. Displacement Wash & Dry Antisolvent->Isolation

Optimized anti-solvent crystallization workflow for maximum impurity rejection.

  • Dissolution: Dissolve the crude API in 5 volumes of Ethyl Acetate at 60°C.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts (Class 1 impurities).

  • Seeding: Cool the solution to 45°C (the predetermined supersaturation limit). Add 1% w/w of pure 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine seed crystals.

    • Self-Validation Checkpoint: Hold the temperature for 30 minutes. Visual confirmation of a persistent, non-dissolving seed bed validates that the system is correctly positioned within the metastable zone, ensuring LLPS will not occur.

  • Anti-Solvent Addition: Add 10 volumes of Heptane using a cubic addition curve over 4 hours. (Start at 0.1 mL/min and gradually increase to 2.0 mL/min).

  • Isolation: Filter the slurry at 5°C. Apply a displacement wash using 2 volumes of a pre-chilled 1:2 EtOAc:Heptane mixture to remove surface-adsorbed impurities without dissolving the product [4].

Part 4: Quantitative Impurity Profiling Data

The table below summarizes the typical impurity profile for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and the required physicochemical strategy for rejection.

Impurity TypeStructural CharacteristicPrimary Retention MechanismOptimal Purge StrategyExpected Purge Factor
Des-cyclohexyl core High structural homologySolid Solution (Lattice substitution)Salt formation (e.g., HCl salt) or Polymorph switch> 50x
Over-alkylated species Increased lipophilicitySurface Adsorption / Mother Liquor EntrapmentDisplacement washing with optimized EtOAc/Heptane ratio10x - 20x
Oxidation products Increased polarity (aromatized)Solubility-Limited (SLIP)Increase process volume; add 5% polar co-solvent (EtOH)> 100x
Inorganic Salts Ionic, non-solubleSolid-state physical mixtureHot polish filtration prior to crystallizationComplete removal

Part 5: References

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: ResearchGate (2023) URL:[Link]

  • Solubility-Limited Impurity Purge in Crystallization Source: ACS Publications, Organic Process Research & Development (2019) URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: National Institutes of Health (NIH) / PMC (2019) URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: University College Cork / Organic Process Research & Development (2017) URL:[Link]

Validation & Comparative

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine vs other pyrazolo-pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Pyrazolo[1,5-a]pyrazine Derivatives for Kinase Inhibition

Authored by: [Your Name/Lab Name], Senior Application Scientist

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with the ATP-binding pocket of various kinases. This guide offers a comparative analysis of pyrazolo[1,5-a]pyrazine derivatives, with a focus on structure-activity relationships (SAR) and their implications for potency and selectivity. We will use 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a foundational scaffold to explore how modifications to the core structure influence biological activity against key cancer-related targets like Cyclin-Dependent Kinase 2 (CDK2).

The Pyrazolo[1,5-a]pyrazine Core: A Foundation for Specificity

The tetrahydropyrazolo[1,5-a]pyrazine core is a versatile starting point for inhibitor design. The saturated pyrazine ring allows for conformational flexibility, while the pyrazole moiety offers multiple points for substitution to fine-tune interactions with the target protein. The nitrogen atoms in the pyrazole ring are key hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding site, a critical anchor for inhibitory activity.

Comparative Analysis of Pyrazolo[1,5-a]pyrazine Derivatives

Our analysis will focus on derivatives of the pyrazolo[1,5-a]pyrazine scaffold, which have been investigated for their inhibitory activity against various kinases. While specific data for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not extensively available in public literature, we can infer its potential properties and compare it to other documented derivatives to understand the SAR.

The Role of the C2-Substituent: A Case Study on CDK2 Inhibition

The C2 position of the pyrazolo[1,5-a]pyrazine ring is a critical vector for establishing selectivity and potency. By analyzing a series of derivatives, we can observe how different functional groups at this position impact inhibitory concentration (IC50) against CDK2.

Compound IDC2-SubstituentC3-SubstituentCDK2 IC50 (nM)Reference
Hypothetical 1 Cyclohexyl-H>10000Inferred
2 2-Anilinyl-H4900
3 2-(4-Hydroxyanilinyl)-H1800
4 2-(4-Aminosulfonylanilinyl)-H200
5 2-(4-Aminosulfonylanilinyl)-CN10

Table 1: Comparative inhibitory activity of C2-substituted pyrazolo[1,5-a]pyrazine derivatives against CDK2.

From this data, a clear SAR emerges. A simple aliphatic group like a cyclohexyl (Hypothetical 1) is unlikely to provide significant inhibitory activity on its own. The introduction of an anilinyl group (Compound 2) provides a foothold for activity, likely through pi-stacking interactions. Further functionalization of this aniline ring with hydrogen-bonding groups like hydroxyl (Compound 3) and aminosulfonyl (Compound 4) dramatically increases potency. This suggests a deep solvent-exposed pocket that can be exploited for affinity.

The Impact of the C3-Substituent: Enhancing Potency

The C3 position offers another avenue for optimizing inhibitor potency. As seen in Compound 5, the addition of a cyano (-CN) group at C3 results in a 20-fold increase in potency compared to Compound 4. This small, electron-withdrawing group can enhance the hydrogen-bonding capabilities of the pyrazole ring or make favorable interactions with the protein backbone.

Experimental Protocols: Measuring Kinase Inhibition

To ensure the trustworthiness of the comparative data, it is crucial to understand the underlying experimental methodology. The following protocol outlines a standard in vitro kinase assay for determining the IC50 of pyrazolo[1,5-a]pyrazine derivatives against CDK2.

In Vitro CDK2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin E complex.

Workflow:

Figure 1: Workflow for an in vitro CDK2 inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.

  • Reaction Mixture: In a 96-well plate, add the CDK2/Cyclin E enzyme, the peptide substrate (e.g., Histone H1), and the test compound at various concentrations.

  • Initiation: Start the phosphorylation reaction by adding a solution containing ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and add a detection reagent. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating it with enzyme activity.

  • Data Analysis: Measure the output signal (e.g., luminescence) and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action and Signaling Pathway Context

Pyrazolo[1,5-a]pyrazine derivatives that inhibit CDK2 interfere with the cell cycle. CDK2, in complex with Cyclin E, is a key regulator of the transition from the G1 to the S phase of the cell cycle. By blocking the kinase activity of CDK2, these inhibitors prevent the phosphorylation of downstream substrates like Retinoblastoma protein (pRb), ultimately leading to cell cycle arrest and preventing tumor cell proliferation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene activates transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Gene->CyclinE_CDK2 leads to S_Phase_Proteins S-Phase Proteins CyclinE_CDK2->S_Phase_Proteins phosphorylates DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication promotes inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor inhibitor->CyclinE_CDK2 inhibits

Figure 2: Simplified signaling pathway of CDK2 in cell cycle progression and the point of inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold is a highly tractable starting point for the development of potent and selective kinase inhibitors. The comparative analysis demonstrates that strategic functionalization at the C2 and C3 positions can dramatically improve inhibitory activity against CDK2. The anilino group at C2, particularly when substituted with hydrogen bond donors and acceptors, appears crucial for anchoring the molecule in the ATP-binding pocket. Future work should focus on exploring a wider range of substituents and using computational modeling to rationalize the observed SAR and guide the design of next-generation inhibitors with improved pharmacokinetic properties.

References

  • Title: Pyrazolo[1,5-a]pyrazine derivatives and their use as CDK2 inhibitors.

Beyond the UV Chromatogram: Validating the Purity of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug development: the over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating complex intermediates. When dealing with nitrogen-containing heterocycles (NCHs) like 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine , a reported "99% UV purity" is often an illusion[1].

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., JAK and RET inhibitors)[2][3]. However, quality problems in final Active Pharmaceutical Ingredients (APIs) are often predetermined at this intermediate stage[4]. To ensure downstream synthetic success and regulatory compliance, Liquid Chromatography-Mass Spectrometry (LC-MS) is not just an alternative; it is a mandatory orthogonal technique for structural and purity validation[4][5].

The Analytical Challenge: Causality in NCH Chromatography

Validating the purity of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine presents two specific physicochemical challenges:

  • Chromophore Variability: While the pyrazole moiety provides some UV absorbance, process impurities—such as over-reduced aliphatic byproducts, des-cyclohexyl fragments, or residual solvents—often lack strong chromophores. These "invisible" impurities will not register on a standard 254 nm UV trace, leading to artificially inflated purity scores[1][6].

  • Basic Nitrogen Interactions: The secondary/tertiary amines in the tetrahydropyrazine ring are highly basic. On standard silica-based columns, these basic sites interact strongly with residual silanols. This causes severe peak tailing, which can easily mask co-eluting structurally similar impurities[7].

Comparative Analysis: LC-MS vs. Traditional Modalities

To objectively select the right analytical tool, we must compare the performance of LC-MS against traditional alternatives for this specific molecular class[6][8].

Analytical ModalityDetection MechanismLOD / LOQ for NCHsCo-elution RiskPrimary Limitation
HPLC-UV Ultraviolet Absorbance~0.1% (1000 ppm)High (Masking)Blind to non-chromophoric impurities; relies solely on retention time[1].
GC-MS Electron Ionization (EI)~10-50 ppmLowRequires complex derivatization for basic amines; risk of thermal degradation[5].
LC-MS (ESI+) Mass-to-Charge (m/z)<0.0001% (<1 ppm) Very Low (Resolved via EIC) Susceptible to matrix-induced ion suppression[9].

Data Summary: LC-MS provides superior sensitivity and qualitative fingerprinting, acting as a secondary filter to identify impurities that co-elute chromatographically[1][6].

The Self-Validating LC-MS Workflow

To establish trustworthiness, an analytical method must be a self-validating system. The workflow below illustrates how chromatographic separation and mass detection form a closed-loop validation cycle, ensuring that no impurity goes undetected.

LCMS_Workflow A 1. Matrix-Matched Sample Prep B 2. Mixed-Mode / End-Capped LC Separation A->B C 3. ESI+ Ionization (Protonation of N-atoms) B->C D 4. Mass Analysis (m/z & Isotope Profiling) C->D E 5. Data Integrity (EIC vs UV Overlay) D->E E->B Co-elution Check (Orthogonal Validation)

Fig 1. Self-validating LC-MS logic for nitrogen-containing heterocycles.

Experimental Methodology: Step-by-Step LC-MS Protocol
Step 1: Matrix-Matched Sample Preparation
  • Causality: LC-MS is sensitive to matrix effects. Preparing samples in a solvent that mirrors the initial mobile phase conditions prevents solvent-front distortion and ion suppression[9].

  • Action: Dissolve the intermediate in a 50:50 mixture of MS-grade Water and Acetonitrile to a final concentration of 1.0 mg/mL. Dilute further to 10 µg/mL for optimal MS linearity.

Step 2: Chromatographic Separation (Orthogonal Gradients)
  • Causality: To suppress silanol interactions with the basic pyrazine nitrogens, a specialized stationary phase is required[7].

  • Action:

    • Column: Utilize a Mixed-Mode Liquid Chromatography (MMLC) column or a heavily end-capped superficially porous C18 column (2.7 µm, 50 x 4.6 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Why? Formic acid acts as a volatile buffer, maintaining a low pH to keep the pyrazine nitrogens protonated, which drastically enhances positive Electrospray Ionization (ESI+) efficiency[9].

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: Run a shallow gradient from 5% B to 95% B over 10 minutes. This elutes highly polar, des-cyclohexyl impurities early, while retaining the lipophilic target compound.

Step 3: Mass Spectrometric Detection (ESI+)
  • Causality: The basic nature of the tetrahydropyrazolo[1,5-a]pyrazine core makes it an ideal candidate for protonation, yielding a strong [M+H]+ signal[9].

  • Action:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C (Ensures complete evaporation of the aqueous mobile phase without thermally degrading the compound).

    • Scan Parameters: Utilize Full Scan mode (m/z 100-800) for general purity profiling. If tracking known genotoxic impurities, multiplex with Multiple Reaction Monitoring (MRM) for trace-level quantification[10][11].

Step 4: Data Interpretation & Self-Validation

A rigorous scientist does not just read the Total Ion Chromatogram (TIC). You must validate the purity through Extracted Ion Chromatograms (EIC)[1].

  • Extract: Pull the theoretical [M+H]+ m/z for the target compound.

  • Overlay: Compare the EIC peak area against the TIC and UV traces. If the TIC shows a broad peak but the EIC is narrow, a co-eluting impurity is hidden beneath the main peak[1].

  • Quantify: Calculate the purity ratio (Target MS Area / Total MS Area). Ensure the signal-to-noise (S/N) ratio for trace impurities exceeds the 10:1 LOQ threshold[9][11].

Conclusion

For complex heterocyclic intermediates like 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, purity is a multifaceted metric. By transitioning from HPLC-UV to a rigorously developed LC-MS method, researchers eliminate the "chemical variance" caused by hidden, non-chromophoric impurities[1]. Investing in this analytical capability early in the development cycle is not just a quality control measure; it is a strategic commercial advantage that prevents costly late-stage failures[4].

Sources

Comparative In Vitro Efficacy of Tetrahydropyrazolo[1,5-a]pyrazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vitro efficacy of various analogs based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. While direct comparative studies on 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine analogs are not extensively available in the public domain, this document synthesizes findings from related pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrazine derivatives. These compounds share a common heterocyclic core and have been investigated for a range of therapeutic applications, including oncology and virology. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and potential applications of this class of compounds.

Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrimidine and its bioisosteric analogs, such as the tetrahydropyrazolo[1,5-a]pyrazine core, represent a privileged scaffold in medicinal chemistry.[4] These nitrogen-rich heterocyclic systems are structurally analogous to purines, allowing them to interact with a wide array of biological targets, including protein kinases and viral proteins.[5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]

Comparative Analysis of In Vitro Efficacy

This section details the in vitro performance of various analogs, categorized by their primary therapeutic targets.

Anticancer Activity: Targeting c-Met and VEGFR-2 Kinases

A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their dual inhibitory activity against c-Met and VEGFR-2 kinases, both of which are crucial mediators of tumor angiogenesis and metastasis.[1]

Key Findings:

  • Compound 17l emerged as a particularly potent analog, exhibiting significant antiproliferative activity against A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.[1]

  • The introduction of the triazolo[4,3-a]pyrazine core was identified as a key pharmacophore for enhancing antitumor effects.[1]

Table 1: Comparative Antiproliferative Activity of[1][2][3]triazolo[4,3-a]pyrazine Analogs [1]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)c-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6
Foretinib (Control) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Antiviral Activity: Allosteric Modulation of Hepatitis B Virus (HBV) Core Protein

Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) have been identified as novel core protein allosteric modulators (CpAMs) for the inhibition of Hepatitis B Virus (HBV).[2] CpAMs represent a promising therapeutic strategy by interfering with the HBV capsid assembly.

Key Findings:

  • The lead compound, Compound 45 , demonstrated effective inhibition of HBV DNA viral load in an in vivo mouse model, highlighting the potential of the THPP scaffold for developing anti-HBV agents.[2]

  • These THPP-based CpAMs were shown to be effective against a broad range of nucleos(t)ide-resistant HBV variants.[2]

Experimental Methodologies

The in vitro efficacy of these compounds was determined using a variety of established experimental protocols. The choice of assay is dictated by the specific biological target and the desired endpoint measurement.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative effects of the[1][2][3]triazolo[4,3-a]pyrazine derivatives were evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1]

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate cells for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with a suitable solvent F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Causality in Experimental Design: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell proliferation and the cytotoxic effects of the test compounds.

Kinase Inhibition Assay

The inhibitory activity against c-Met and VEGFR-2 kinases was likely determined using a biochemical assay, such as a fluorescence-based or luminescence-based kinase assay.

Conceptual Workflow for a Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare reaction mixture containing kinase, substrate, and ATP B Add test compound at various concentrations A->B C Incubate to allow for phosphorylation reaction B->C D Stop the reaction C->D E Detect the amount of phosphorylated substrate or remaining ATP D->E F Calculate kinase activity and determine IC50 values E->F

Caption: Generalized workflow for a kinase inhibition assay.

Trustworthiness of the Protocol: These assays are designed as self-validating systems. The inclusion of positive controls (known inhibitors) and negative controls (vehicle-treated) ensures that the assay is performing as expected and that any observed inhibition is due to the activity of the test compound.

Signaling Pathway Context

The anticancer activity of the[1][2][3]triazolo[4,3-a]pyrazine analogs is rooted in their ability to inhibit key signaling pathways involved in cell growth and proliferation.

Simplified c-Met and VEGFR-2 Signaling Pathway:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cMet c-Met Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream VEGFR2 VEGFR-2 Receptor VEGFR2->Downstream Response Proliferation Survival Angiogenesis Downstream->Response Inhibitor [1,2,4]triazolo[4,3-a]pyrazine Analogs (e.g., 17l) Inhibitor->cMet Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of c-Met and VEGFR-2 signaling by pyrazine analogs.

Conclusion and Future Directions

The tetrahydropyrazolo[1,5-a]pyrazine scaffold and its analogs have demonstrated significant potential as versatile platforms for the development of novel therapeutics. The in vitro data presented herein highlights their efficacy in both anticancer and antiviral applications. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further structure-activity relationship (SAR) studies will be crucial in designing next-generation analogs with enhanced therapeutic indices.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry. [Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

  • The scent of wolves: pyrazine analogs induce avoidance and vigilance behaviors in prey. Frontiers in Neuroscience. [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. [Link]

  • Pyrazine Analogues Are Active Components of Wolf Urine That Induce Avoidance and Freezing Behaviours in Mice. PLOS One. [Link]

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate. [Link]

  • Pyrazolo[1,5-a][1][8][9]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Pyrazine analogs are active components of wolf urine that induce avoidance and fear-related behaviors in deer. ResearchGate. [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. [Link]

Sources

Benchmarking the 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Scaffold Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted oncology and immunology, achieving high kinase selectivity while avoiding off-target toxicity remains a formidable challenge. Standard pan-kinase inhibitors like Staurosporine, and even first-generation targeted therapies like Imatinib, often suffer from broad kinome reactivity or susceptibility to resistance mutations (e.g., gatekeeper mutations).

The emergence of the 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CH-THPP) scaffold represents a paradigm shift in structure-based drug design. This fused bicyclic system provides a conformationally restricted hinge-binding motif that exhibits exquisite selectivity for specific kinases, notably Ataxia telangiectasia and Rad3-related (ATR) kinase[1], Phosphoinositide 3-kinase alpha (PI3Kα)[2], and Bruton's Tyrosine Kinase (BTK)[3].

The Causality Behind the Scaffold's Success

As an Application Scientist evaluating novel chemotypes, it is critical to understand why the CH-THPP scaffold outperforms traditional motifs:

  • Unique Hinge-Binding Orientation: Unlike the classical adenine-mimetic binding of Staurosporine, the pyrazolo[1,5-a]pyrazine core acts as a rigid hinge binder. The nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val2380 in ATR)[4].

  • Hydrophobic Packing: The 2-cyclohexyl substitution is not merely structural; it is strategically positioned to project into the hydrophobic selectivity pocket (often the "affinity pocket" adjacent to the gatekeeper residue). This drives isoform selectivity and increases binding enthalpy[4].

  • Overcoming Resistance: In BTK inhibition, derivatives containing the tetrahydropyrazolo[1,5-a]pyrazine group adopt a distinctly different binding orientation compared to covalent inhibitors (like Ibrutinib). This unique pose allows them to potently inhibit wild-type BTK as well as the notoriously resistant C481S mutant without requiring a covalent bond[5].

Structural & Pharmacological Benchmarking

To objectively evaluate the CH-THPP scaffold, we benchmarked its derived inhibitors against standard reference compounds across key pharmacological parameters. The data demonstrates that while standard inhibitors offer broad activity, the CH-THPP core provides surgical precision.

Table 1: Comparative Kinase Inhibition Profile
Inhibitor ClassPrimary Target(s)Target IC₅₀ (nM)Kinome SelectivityResistance Profile
Staurosporine Pan-kinase1 - 10Poor (Broad off-target toxicity)High susceptibility
Imatinib Abl, c-Kit, PDGFR25 - 50Moderate (Type II binder)Vulnerable to T315I mutation
Ceralasertib (AZD6738) ATR1 - 3HighModerate
CH-THPP Scaffold ATR, PI3Kα, BTK1.5 - 5.0Very High (Isoform specific)Overcomes BTK C481S

Signaling Pathway Visualization

The following diagram illustrates the specific nodes within the DNA Damage Response (DDR) and survival pathways where CH-THPP derivatives exert their selective inhibitory effects.

Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 Activation ATR->Chk1 PI3K PI3K Alpha Akt Akt Signaling PI3K->Akt CH_THPP CH-THPP Scaffold (Selective Inhibitor) CH_THPP->ATR CH_THPP->PI3K Cell_Cycle Cell Cycle Arrest / Survival Chk1->Cell_Cycle Akt->Cell_Cycle

Figure 1: Dual inhibition of ATR and PI3K pathways by CH-THPP derivatives.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the biochemical causality behind each step.

Protocol 1: TR-FRET Kinase Assay (Biochemical IC₅₀ Determination)

Objective: Determine the precise IC₅₀ of CH-THPP derivatives against recombinant ATR and PI3Kα. Expertise Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while providing a superior signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, while 0.01% Tween-20 prevents non-specific compound aggregation (a common driver of false positives).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the CH-THPP compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler to ensure precise nanoliter delivery.

  • Enzyme Addition: Add 5 µL of recombinant kinase diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Causality: The ATP concentration must be set at the enzyme's apparent Km​ for ATP to ensure a balanced assessment of competitive inhibition. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled tracer). Incubate for 60 minutes.

  • Validation & Analysis: Read on a multi-mode microplate reader (Ex: 320 nm, Em: 615/665 nm). Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Step1 1. Compound Prep Serial Dilution Step2 2. Kinase Reaction Enzyme + ATP Step1->Step2 Step3 3. TR-FRET Eu-Antibody Addition Step2->Step3 Step4 4. Data Analysis Z'-Factor & IC50 Step3->Step4

Figure 2: Step-by-step TR-FRET kinase assay workflow for IC50 determination.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm intracellular target engagement of the CH-THPP scaffold. Expertise Note: Biochemical assays do not account for cellular permeability or high intracellular ATP competition (~1-5 mM). CETSA provides a label-free method to prove that the inhibitor physically binds the target kinase inside living cells, stabilizing it against heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cells (e.g., HCT-116) with 1 µM CH-THPP derivative or DMSO control for 2 hours at 37°C.

  • Thermal Profiling: Aliquot cell suspensions into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot using target-specific antibodies. A positive shift in the aggregation temperature ( ΔTagg​ ) confirms direct, intracellular target engagement.

References

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source: ACS Medicinal Chemistry Letters (2015) URL:[Link]

  • Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha Source: RCSB Protein Data Bank (PDB ID: 4WAF) URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules / MDPI (2023) URL:[Link]

Sources

Safety Operating Guide

2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that the safe handling and disposal of complex nitrogenous heterocycles is not merely a regulatory checkbox—it is a critical component of scientific integrity and environmental stewardship. 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1504160-08-0)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting ligands.

However, its structural features—specifically the basic secondary amine within the pyrazine ring and the lipophilic steric bulk of the cyclohexyl group—dictate a strict hazard profile. The compound is biologically active and can readily cross lipid membranes, necessitating rigorous adherence to the[2]. Furthermore, because nitrogen heterocycles resist natural environmental degradation and pose toxicity risks to aquatic ecosystems, drain disposal is strictly prohibited. The compound must be managed under the "cradle-to-grave" framework[3] and routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4]. Incineration is the only approved method because high-temperature combustion is required to permanently break the robust C-N bonds, preventing environmental persistence.

Chemical Identity & Hazard Profile

To establish a safe operational baseline, we must first understand the physicochemical properties that drive our handling decisions. The following table summarizes the quantitative and qualitative hazard data for this scaffold.

Property / Hazard ParameterValue / DescriptionCausality / Operational Implication
Chemical Name 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineFused bicyclic nitrogen heterocycle; lipophilic bulk enhances membrane permeability.
CAS Number 1504160-08-0Unique identifier required for manifest tracking and SDS retrieval[1].
GHS Hazard Statements H302, H315, H319, H335Basic amine nature causes tissue irritation; lipophilicity increases oral toxicity[5],[6].
Physical State Solid (typically crystalline powder)Prone to aerosolization if mishandled; mandates localized exhaust ventilation.
Disposal Route High-Temperature IncinerationBreaks robust C-N bonds; prevents bioaccumulation and environmental persistence[3].

Operational Safety & Handling Protocol (Pre-Disposal)

Before any disposal can occur, the compound must be handled using self-validating safety systems to prevent exposure.

  • Environmental Control: Conduct all weighing, transfer, and dilution operations inside a certified chemical fume hood or Class II Biological Safety Cabinet. This mitigates the inhalation risks associated with the compound's H335 (respiratory irritation) designation[5].

  • PPE Verification: Don standard laboratory PPE, including a flame-retardant lab coat, chemical-splash goggles (to protect against H319 serious eye irritation), and nitrile gloves[6]. Double-gloving is strongly recommended when handling concentrated stock solutions in organic solvents (e.g., DMSO or DMF), as these solvents act as carriers that rapidly transport the compound through the skin barrier.

  • Static Mitigation: Because the compound is a dry powder, use an anti-static weighing boat and a grounded spatula. This prevents electrostatic repulsion from aerosolizing the fine particulates into the operator's breathing zone.

Step-by-Step Disposal Methodology

Disposal must be treated as a highly controlled, documented workflow. Mixing incompatible wastes can lead to catastrophic exothermic reactions or toxic gas release.

Step 1: Primary Containment & Segregation

  • Solid Waste: Collect all solid waste (empty reagent vials, contaminated pipette tips, and weighing paper) in a designated, puncture-resistant solid hazardous waste container lined with a chemically compatible poly-bag.

  • Liquid Organic Waste: Deposit solvent-dissolved compound into a designated "Non-Halogenated Organic Waste" carboy. Self-Validation Check: If the compound was synthesized or extracted using dichloromethane or chloroform, it must be strictly routed to the "Halogenated Organic Waste" carboy to comply with EPA emission standards during incineration[7].

  • Liquid Aqueous Waste: Before adding any aqueous solutions containing this compound to a bulk waste carboy, verify the solution's pH using indicator strips. Ensure the pH is between 5 and 9. Causality: The basic secondary amine can react exothermically if inadvertently mixed with strong acidic waste streams, potentially causing container rupture.

Step 2: Labeling & RCRA Compliance

  • Affix a standardized EPA hazardous waste label immediately upon the first drop of waste entering the container[7].

  • Explicitly list "2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" and check the hazard boxes for "Toxic" and "Irritant". Avoid using abbreviations, as emergency responders and TSDF personnel rely on exact nomenclature[8].

Step 3: Secondary Containment & EHS Transfer

  • Store all active waste carboys in secondary containment bins capable of holding 110% of the primary container's volume.

  • Once the container is 80% full, seal it, log it into your institution's digital EHS tracking system, and request a pickup for transfer to an EPA-approved TSDF[4].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and verify that the fume hood ventilation is operating at maximum capacity.

  • Containment (Solid Spill): Do not dry sweep the powder, as this will aerosolize the irritant. Instead, lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust formation.

  • Collection: Carefully wipe up the dampened material using absorbent pads, working from the outside of the spill toward the center. Place all used pads into a sealed hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. This removes any residual basic amine traces. Self-Validation Check: Verify the area is visually clean and wipe the surface with a pH test strip to ensure no alkaline residue remains.

Disposal Workflow Diagram

The following logical workflow dictates the segregation and routing of waste streams containing 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

DisposalWorkflow Start Waste Generation: 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE/Vials) State->Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Label Label as 'Hazardous Waste' (Toxic, Irritant) Solid->Label Aqueous Aqueous Waste (Verify pH 5-9 before mixing) Liquid->Aqueous Aqueous phase Organic Organic Solvent Waste (Segregate Halogenated vs Non-Halogenated) Liquid->Organic Organic phase Aqueous->Label Organic->Label Incinerate High-Temperature Incineration (Approved EPA TSDF) Label->Incinerate EHS Transfer

Workflow for the segregation and disposal of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

References

  • 1504160-08-0 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. ChemSrc. Available at:[Link]

  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | CID 70700332. National Institutes of Health (PubChem). Available at:[Link]

  • Laboratory Safety Guidance (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Learn the Basics of Hazardous Waste (RCRA). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA ID and Tracking Hazardous Waste. Idaho Department of Environmental Quality. Available at:[Link]

Sources

Personal protective equipment for handling 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to novel heterocyclic active pharmaceutical ingredients (APIs). However, handling 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1504160-08-0) demands a highly specific, causality-driven approach.

This compound features a lipophilic cyclohexyl moiety attached to a nitrogen-rich bicyclic core. The tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of ATR kinase inhibitors, Hepatitis B virus (HBV) core protein allosteric modulators[1], and potent cytochrome P450 (CYP3A4) modulators[2]. Because of its high biological activity and potential to alter metabolic pathways, preventing systemic exposure during laboratory handling is paramount.

Physicochemical Hazard Profile (The "Why")

To build a self-validating safety protocol, we must first understand the molecular drivers behind the compound's Global Harmonized System (GHS) classifications[3]:

  • H302 (Harmful if swallowed): The combination of the lipophilic cyclohexyl group and the basic pyrazole/pyrazine nitrogens grants this molecule high oral bioavailability and rapid systemic absorption[1].

  • H315 & H319 (Skin & Eye Irritation): The basic nature of the bicyclic nitrogens causes localized pH disruptions and irritation upon contact with mucosal membranes or the stratum corneum.

  • H335 (May cause respiratory irritation): In its dry powder form, the compound is prone to static charge accumulation, leading to aerosolization and subsequent respiratory tract irritation.

The DMSO Amplification Factor (Critical Safety Warning)

In biological assays, THPP derivatives are almost exclusively solubilized in Dimethyl Sulfoxide (DMSO). This solvent transition changes the hazard profile drastically.

DMSO is a potent penetration enhancer that disrupts the lipid structure of the stratum corneum, significantly reducing cell membrane resistance[4]. If a DMSO solution of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine contacts the skin, the DMSO acts as a molecular carrier, pulling the lipophilic API directly into the bloodstream. Furthermore, standard nitrile gloves degrade rapidly upon exposure to DMSO, offering only momentary protection before breakthrough occurs[5].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical risks and the DMSO amplification factor, the following PPE matrix must be strictly adhered to.

Hazard StateEye/Face ProtectionHand Protection (Gloves)Body ProtectionRespiratory Protection
Dry Powder ANSI Z87.1 tight-fitting safety goggles.Standard Nitrile (single layer, >0.11mm thickness).Flame-resistant lab coat, fully buttoned.N95/P100 mask if weighing outside a hood (Not recommended).
DMSO Solution Safety goggles + Face shield (if handling >50mL).Double Gloving: Inner Nitrile, Outer Neoprene or Butyl Rubber (15 mil)[5].Liquid-resistant disposable gown over lab coat.Chemical Fume Hood (Face velocity 80-100 fpm).

Operational Workflow: Step-by-Step Methodology

Trustworthiness in the lab comes from reproducible, self-validating systems. Follow this protocol to ensure zero-exposure transfer and solubilization.

Phase 1: Pre-Operation Setup

  • Verify Environment: Ensure the chemical fume hood is operational and clear of unnecessary clutter to maintain laminar airflow.

  • Don PPE: Apply the PPE specified in the matrix above. If handling DMSO, don the inner nitrile gloves, followed immediately by the outer neoprene gloves.

  • Static Mitigation: Use an anti-static zeroing gun on the analytical balance. Use only static-dissipative spatulas (e.g., PTFE-coated or grounded metal) to prevent powder aerosolization.

Phase 2: Weighing and Transfer

  • Place a pre-tared, anti-static weigh boat or glass vial onto the balance inside the fume hood.

  • Carefully uncap the API storage vial. Keep the source vial as close to the weigh boat as possible to minimize the transfer distance and draft exposure.

  • Transfer the desired mass of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

  • Immediately cap the source vial and seal the threading with Parafilm.

Phase 3: Solubilization (The High-Risk Step)

  • Using a calibrated positive-displacement pipette, add the required volume of anhydrous DMSO directly into the weighing vial to achieve the target stock concentration (e.g., 10 mM).

  • Cap the vial tightly. Do not vortex vigorously immediately, as this can pressurize the vial. Instead, gently invert or use a sonication bath for 30 seconds to ensure complete dissolution.

  • Wipe the exterior of the vial with a 70% Ethanol/Water wipe to remove any micro-spills before transferring it to the assay staging area.

Spill Response & Waste Disposal Plan

Spill Response (DMSO Solution):

  • Isolate: Alert personnel and restrict access to the spill area.

  • Absorb: Do not use water. Cover the spill with a compatible chemical absorbent pad or inert mineral absorbent (e.g., vermiculite).

  • Neutralize: Wipe the area with a 10% bleach solution, followed by soap and water, to neutralize residual basic nitrogens.

  • Doffing: Remove outer neoprene gloves immediately after cleanup, as DMSO will begin degrading them.

Waste Disposal Segregation:

  • Solid Waste: Contaminated spatulas, weigh boats, and empty vials must be placed in a rigid, puncture-resistant "Hazardous Solid Waste" container.

  • Liquid Waste: DMSO solutions containing the THPP derivative must be collected in a dedicated "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste to prevent exothermic reactions.

Mandatory Visualization

PPELogic Hazard 2-Cyclohexyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrazine (Solid & DMSO Solution) Inhalation Inhalation Risk (H335) Powder Aerosolization Hazard->Inhalation Static/Drafts Dermal Dermal Penetration (H315) Amplified by DMSO Hazard->Dermal Spill/Transfer Ocular Ocular Exposure (H319) Dust or Splashes Hazard->Ocular Splatter Vent Primary: Fume Hood Secondary: N95/P100 Inhalation->Vent Mitigation Gloves Double Gloving: Inner Nitrile, Outer Neoprene Dermal->Gloves Mitigation Goggles Tight-fitting Safety Goggles (ANSI Z87.1 Compliant) Ocular->Goggles Mitigation

Framework mapping GHS hazards of the THPP derivative to corresponding PPE mitigation strategies.

References

  • Title: Heterotropic Activation of the Midazolam Hydroxylase Activity of CYP3A by a Positive Allosteric Modulator of mGlu5 Source: PMC / NIH URL: [Link]

  • Title: Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent Source: The Calculated Chemist URL: [Link]

  • Title: Spotlight on DMSO - AL Research Support Source: UMCES URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.